Mal-PEG4-Lys(TFA)-NH-m-PEG24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C75H140F3N5O35 |
|---|---|
Molecular Weight |
1728.9 g/mol |
IUPAC Name |
6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C73H139N5O33.C2HF3O2/c1-84-16-17-88-24-25-92-30-31-94-34-35-96-38-39-98-42-43-100-46-47-102-50-51-104-54-55-106-58-59-108-62-63-110-66-67-111-65-64-109-61-60-107-57-56-105-53-52-103-49-48-101-45-44-99-41-40-97-37-36-95-33-32-93-29-28-91-23-20-87-15-11-76-73(83)68(4-2-3-9-74)77-70(80)8-13-85-18-21-89-26-27-90-22-19-86-14-10-75-69(79)7-12-78-71(81)5-6-72(78)82;3-2(4,5)1(6)7/h5-6,68H,2-4,7-67,74H2,1H3,(H,75,79)(H,76,83)(H,77,80);(H,6,7) |
InChI Key |
SUVMAWOJJGBGEF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Architecture of a PROTAC Linker: A Technical Guide to Mal-PEG4-Lys(TFA)-NH-m-PEG24
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and application of Mal-PEG4-Lys(TFA)-NH-m-PEG24, a bifunctional linker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Molecular Structure and Properties
This compound is a hetero-bifunctional linker composed of three key components: a maleimide (B117702) group, a lysine (B10760008) core, and two polyethylene (B3416737) glycol (PEG) chains of different lengths. The trifluoroacetate (B77799) (TFA) salt form ensures the stability and solubility of the free amine.
Key Structural Features:
-
Maleimide Group: A thiol-reactive functional group that specifically and efficiently reacts with cysteine residues on proteins or ligands. This end of the linker is typically used to conjugate a ligand that binds to the target protein.
-
PEG4 Chain: A short polyethylene glycol chain consisting of four ethylene (B1197577) glycol units. This spacer provides flexibility and improves the aqueous solubility of the linker.
-
Lysine Core: A central lysine amino acid provides a branching point. The alpha-amine is acylated by the PEGylated maleimide moiety, while the epsilon-amine is available for conjugation after deprotection.
-
m-PEG24 Chain: A longer polyethylene glycol chain with 24 ethylene glycol units, terminating in a methoxy (B1213986) group. This substantial PEG chain significantly enhances the overall solubility and pharmacokinetic properties of the resulting PROTAC. The amine group at the end of this chain serves as the attachment point for the E3 ligase-binding ligand.
-
Trifluoroacetate (TFA) Salt: The terminal primary amine is supplied as a TFA salt, which improves the stability and handling of the compound. The TFA is removed during the conjugation reaction.
The detailed chemical structure of this compound is depicted below:
Caption: A simplified representation of the key functional components of the this compound linker.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C75H140F3N5O35 | [1][2][3][4] |
| Molecular Weight | 1728.92 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and DMF | [2] |
| Purity | Typically >95% | [3] |
Role in PROTAC Synthesis and Mechanism of Action
This compound serves as a crucial bridge in the construction of a PROTAC molecule. The synthesis of a PROTAC using this linker generally follows a two-step conjugation strategy.
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.
Caption: A generalized workflow for the two-step synthesis of a PROTAC using the bifunctional linker.
Detailed Methodologies for Key Experiments
Experimental Protocol: Two-Step PROTAC Synthesis
This protocol provides a representative methodology for the synthesis of a PROTAC using this compound. Note: This is a generalized protocol and may require optimization for specific ligands.
Step 1: Conjugation of the Target Protein Ligand (Thiol-Maleimide Reaction)
-
Dissolve the target protein ligand (containing a free thiol group) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Dissolve this compound in the same solvent to a known concentration.
-
Add the this compound solution dropwise to the target ligand solution at room temperature with gentle stirring. A slight molar excess of the linker (e.g., 1.1 to 1.5 equivalents) is typically used.
-
Add a neutral to slightly basic buffer (e.g., phosphate-buffered saline, pH 7.2-7.4, or a tertiary amine base like triethylamine (B128534) or diisopropylethylamine) to facilitate the Michael addition reaction.
-
Monitor the reaction progress by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), to confirm the formation of the desired intermediate.
-
Upon completion, the reaction mixture can be purified by preparative high-performance liquid chromatography (HPLC) to isolate the intermediate product.
Step 2: Conjugation of the E3 Ligase Ligand (Amide Bond Formation)
-
Dissolve the purified intermediate from Step 1 in an anhydrous aprotic solvent like DMF or dichloromethane (B109758) (DCM).
-
Dissolve the E3 ligase ligand (containing a carboxylic acid group) in the same solvent.
-
Add a peptide coupling reagent , such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), and an amine base (e.g., diisopropylethylamine, DIPEA) to the E3 ligase ligand solution to activate the carboxylic acid.
-
Slowly add the activated E3 ligase ligand solution to the solution of the intermediate from Step 1.
-
Allow the reaction to proceed at room temperature for several hours to overnight, with continuous stirring.
-
Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC molecule.
-
Purify the final PROTAC using preparative HPLC to obtain a highly pure product. The identity and purity of the final compound should be confirmed by analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of PROTAC-Mediated Protein Degradation
The synthesized PROTAC, containing the target protein ligand and the E3 ligase ligand joined by the this compound linker, orchestrates the degradation of the target protein through the ubiquitin-proteasome system.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The process involves:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, a cellular machinery responsible for protein degradation. The proteasome unfolds and degrades the target protein into small peptides.
-
PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can participate in further rounds of degradation, acting in a catalytic manner.
Conclusion
This compound is a well-defined and versatile bifunctional linker that plays a critical role in the design and synthesis of effective PROTACs. Its distinct functional ends allow for a controlled and sequential conjugation of target- and E3 ligase-binding ligands. The inclusion of dual PEG chains of varying lengths enhances the solubility and pharmacokinetic properties of the resulting PROTAC, making it a valuable tool for researchers and scientists in the field of targeted protein degradation and drug development. A thorough understanding of its structure and reactivity is essential for the successful development of novel protein-degrading therapeutics.
References
The Strategic Role of Mal-PEG4-Lys(TFA)-NH-m-PEG24 in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). This technical guide provides a comprehensive analysis of the role and application of a specific, advanced linker, Mal-PEG4-Lys(TFA)-NH-m-PEG24 , in PROTAC synthesis.
Deconstructing the this compound Linker
The structure of this compound is meticulously designed to offer a versatile platform for PROTAC assembly. Each component of this linker plays a distinct and crucial role:
-
Maleimide (B117702) (Mal): This functional group is a thiol-reactive warhead, enabling the covalent conjugation of the linker to a cysteine residue on the target protein ligand.[1][2] The Michael addition reaction between the maleimide and the thiol group of a cysteine is highly specific and forms a stable thioether bond under physiological conditions.[1][2] This is particularly advantageous for targeting proteins with available cysteine residues, such as certain kinases like Bruton's tyrosine kinase (BTK) or mutant proteins like KRAS G12C.[3][4]
-
Polyethylene Glycol (PEG) Chains (PEG4 and m-PEG24): This linker contains two PEG chains of different lengths. The PEG moieties are hydrophilic, which significantly enhances the solubility of the often large and hydrophobic PROTAC molecule.[5][6] Improved solubility is critical for both in vitro handling and in vivo bioavailability. Furthermore, the flexibility of the PEG chains allows for the necessary conformational adjustments required for the formation of a stable and productive ternary complex.[7] The length of the PEG linker is a key parameter to optimize, as it directly impacts the distance and orientation between the POI and the E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation.[8][9]
-
Lysine (B10760008) (Lys): The lysine residue serves as a central scaffold within the linker. Its primary amine and the epsilon-amine provide two potential points for modification, allowing for a branched or "Y-shaped" linker architecture. In this specific linker, the epsilon-amine is utilized for conjugation to the m-PEG24 chain, while the alpha-amine is protected.
-
Trifluoroacetic acid (TFA) Protected Amine (-NH(TFA)): The alpha-amine of the lysine is protected with a trifluoroacetyl (TFA) group. This protecting group is stable under many reaction conditions but can be selectively removed to reveal a primary amine. This amine can then be used for conjugation to an E3 ligase ligand, typically through an amide bond formation.
-
Methoxy-PEG24 (m-PEG24): The long m-PEG24 chain further enhances the overall hydrophilicity and provides a significant extension to the linker length. This extended length can be crucial for spanning the distance between the target protein and the E3 ligase to facilitate an optimal orientation for ubiquitin transfer.
PROTAC Synthesis Employing this compound: A Generalized Protocol
The synthesis of a PROTAC using this linker generally involves a two-step process: conjugation to the POI ligand followed by deprotection and conjugation to the E3 ligase ligand.
Step 1: Conjugation to the Protein of Interest (POI) Ligand
This step leverages the reactivity of the maleimide group towards a cysteine residue on the POI ligand.
Experimental Protocol:
-
Preparation of the POI Ligand: The POI ligand containing a reactive cysteine residue is dissolved in a suitable buffer, typically a phosphate (B84403) buffer with a pH between 6.5 and 7.5.[1]
-
Reaction with the Linker: A 1.5 to 2-fold molar excess of this compound is added to the solution of the POI ligand.
-
Incubation: The reaction mixture is incubated at room temperature for 1-2 hours or at 4°C overnight. The progress of the reaction can be monitored by LC-MS.
-
Purification: The resulting POI-linker conjugate is purified using techniques such as reverse-phase HPLC to remove unreacted starting materials.
Step 2: Deprotection and Conjugation to the E3 Ligase Ligand
The TFA protecting group on the lysine's alpha-amine is removed, and the newly exposed amine is coupled to the E3 ligase ligand.
Experimental Protocol:
-
TFA Deprotection: The purified POI-linker conjugate is treated with a mild base, such as aqueous ammonia (B1221849) or a solution of sodium bicarbonate, to remove the TFA protecting group. The deprotection is typically monitored by LC-MS.
-
Amide Coupling to the E3 Ligase Ligand: The deprotected POI-linker conjugate, now possessing a free amine, is reacted with an E3 ligase ligand that has a carboxylic acid functionality. A peptide coupling reagent, such as HATU or HBTU, along with a non-nucleophilic base like DIPEA, is added to facilitate the amide bond formation.
-
Incubation: The reaction is stirred at room temperature until completion, as monitored by LC-MS.
-
Final Purification: The final PROTAC molecule is purified by preparative HPLC to yield the desired product.
Impact of Linker Composition on PROTAC Performance: Quantitative Data
The length and composition of the linker are critical for the efficacy of a PROTAC. The following tables summarize representative data from the literature on PROTACs with varying PEG linker lengths, illustrating the importance of optimizing this parameter.
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ERα | 12-atom PEG linker | >1000 | <20 | MCF7 | [9] |
| ERα | 16-atom PEG linker | 100-1000 | ~60 | MCF7 | [9] |
| ERα | 20-atom PEG linker | 10-100 | >80 | MCF7 | [9] |
| BTK | Short PEG linker | ~50 | ~90 | MOLM-14 | [3] |
| BTK | Long PEG linker | ~5 | >95 | MOLM-14 | [3] |
| KRAS G12C | 6-atom linker | ~760 | >75 | NCI-H2030 | [10] |
| KRAS G12C | Optimized shorter linker | ~250 | >75 | NCI-H2030 | [10] |
DC50: Concentration at which 50% degradation of the target protein is observed. Dmax: Maximum percentage of target protein degradation.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. nbinno.com [nbinno.com]
- 7. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PEG-Based Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable."[1] At the heart of many TPD strategies, particularly Proteolysis Targeting Chimeras (PROTACs), lies the linker, a critical component that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG)-based linkers have gained prominence due to their unique physicochemical properties that can significantly enhance the efficacy and drug-like characteristics of protein degraders.[1][2]
This technical guide provides a comprehensive overview of PEG-based linkers in TPD, focusing on their core principles, impact on quantitative degradation parameters, and the experimental protocols necessary for their evaluation.
Core Principles of PEG-Based Linkers in PROTACs
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker is not merely a passive spacer but plays a crucial role in the stability and geometry of this ternary complex.[4]
PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often large and hydrophobic PROTAC molecules, which can in turn enhance cell permeability and oral absorption.[2][5]
-
Flexibility and Conformational Control: The flexibility of the PEG linker allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[6]
-
Tunable Length: The length of the PEG linker is a critical parameter that can be easily modified by varying the number of ethylene glycol units. This allows for the fine-tuning of the distance between the target protein and the E3 ligase to achieve optimal degradation.[]
-
Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that can shield the PROTAC from recognition by the immune system, potentially reducing immunogenicity.[8]
Data Presentation: The Impact of PEG Linkers on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the maximum percentage of target protein degradation achievable.[3] The length of the PEG linker has a profound impact on both DC50 and Dmax.
Table 1: Impact of PEG Linker Length on the Degradation of BRD4
| PROTAC Structure | Target Protein | E3 Ligase Recruited | PEG Linker Length (n) | DC50 (nM) | Dmax (%) | Cell Line |
| JQ1-PEGn-Pomalidomide | BRD4 | CRBN | 0 | < 500 | NR | H661 |
| JQ1-PEGn-Pomalidomide | BRD4 | CRBN | 1 | > 5000 | NR | H661 |
| JQ1-PEGn-Pomalidomide | BRD4 | CRBN | 2 | > 5000 | NR | H661 |
| JQ1-PEGn-Pomalidomide | BRD4 | CRBN | 4 | < 500 | NR | H661 |
| JQ1-PEGn-Pomalidomide | BRD4 | CRBN | 5 | < 500 | NR | H661 |
| Data compiled from various sources. NR = Not Reported. |
Table 2: Impact of PEG Linker Length on the Degradation of Various Kinases
| Target Protein | E3 Ligase Recruited | Linker Type | DC50 (nM) | Dmax (%) |
| BTK | CRBN | PEG | Potent | NR |
| PI3K | CRBN | PEG | Potent | NR |
| FAK | CRBN | PEG | Potent | NR |
| EGFR | CRBN | PEG | Potent | NR |
This table summarizes qualitative findings from a review on PROTACs targeting kinases, indicating that PEG linkers have been successfully used to achieve potent degradation.[9]
Table 3: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | TPSA (Ų) | HBD | HBA |
| 1 | Alkyl C8 | NR | NR | NR | NR | NR |
| 2 | PEG3 | NR | NR | NR | NR | NR |
| 3 | Alkyl-Aryl | NR | NR | NR | NR | NR |
| 4 | Alkyl-Aryl | NR | NR | NR | NR | NR |
| 5 | Aryl-Amide | NR | NR | NR | NR | NR |
| 6 | Aryl-Pyridine | NR | NR | NR | NR | NR |
Signaling Pathways and Experimental Workflows
The primary signaling pathway hijacked by PROTACs is the Ubiquitin-Proteasome System (UPS). The PROTAC facilitates the proximity of the target protein to an E3 ubiquitin ligase, which then catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. A polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development and Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC with a PEG Linker
This protocol describes the synthesis of a BRD4-targeting PROTAC using a PEG linker to connect the BRD4 ligand, JQ1, to the Cereblon (CRBN) E3 ligase ligand, pomalidomide (B1683931).
Step 1: Synthesis of JQ1-PEG-Azide
-
Materials: (+)-JQ1, azido-PEG-acid, HATU, DIPEA, anhydrous DMF.
-
Procedure:
-
Dissolve (+)-JQ1 (1.0 eq) and azido-PEG-acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by flash column chromatography to yield JQ1-PEG-Azide.
-
Step 2: Synthesis of Pomalidomide-Alkyne
-
Materials: Pomalidomide, propargyl bromide, potassium carbonate, anhydrous DMF.
-
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and propargyl bromide (1.2 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography to yield pomalidomide-alkyne.
-
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
-
Materials: JQ1-PEG-Azide, Pomalidomide-Alkyne, copper(II) sulfate (B86663) pentahydrate, sodium ascorbate (B8700270), t-BuOH/H2O.
-
Procedure:
-
Dissolve JQ1-PEG-Azide (1.0 eq) and Pomalidomide-Alkyne (1.0 eq) in a mixture of t-BuOH and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.[11]
-
In Vitro Ubiquitination Assay
This protocol outlines the steps to assess the ability of a PROTAC to induce the ubiquitination of a target protein in a cell-free system.[12][13]
-
Reaction Setup (50 µL total volume):
-
10X Ubiquitylation Buffer: 5 µL
-
E1 Activating Enzyme (e.g., UBE1) (5 µM stock): 1 µL
-
E2 Conjugating Enzyme (e.g., UbcH5b) (25 µM stock): 1 µL
-
E3 Ligase (e.g., recombinant VHL or CRBN complex) (10 µM stock): 1 µL
-
Target Protein (recombinant): Amount to be optimized
-
Biotinylated Ubiquitin (10X stock): 5 µL
-
PROTAC (in DMSO, final concentration to be tested): 1 µL
-
Mg-ATP Solution (10 mM): 5 µL
-
Nuclease-free water: to 50 µL
-
-
Procedure:
-
Combine all reaction components except the E1 enzyme in a microcentrifuge tube on ice.
-
Initiate the reaction by adding the E1 enzyme.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blot.
-
-
Western Blot Analysis:
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a streptavidin-HRP conjugate to detect biotinylated ubiquitin. A high molecular weight smear indicates polyubiquitination of the target protein.
-
Alternatively, probe with an antibody specific to the target protein to observe a shift in its molecular weight corresponding to ubiquitination.
-
TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the PROTAC-induced ternary complex in a homogeneous format.[14][15]
-
Materials:
-
Tagged Target Protein (e.g., GST-tagged BRD4)
-
Tagged E3 Ligase (e.g., His-tagged CRBN/DDB1)
-
TR-FRET Donor (e.g., Tb-conjugated anti-GST antibody)
-
TR-FRET Acceptor (e.g., d2-conjugated anti-His antibody)
-
PROTAC of interest
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow for complex formation.
-
Add the TR-FRET donor and acceptor antibodies.
-
Incubate at room temperature for another predetermined time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where at high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3) is favored over the ternary complex.
-
From the curve, the concentration of PROTAC that gives the maximal ternary complex formation can be determined.
-
Western Blot for Protein Degradation
This is a standard method to quantify the level of a target protein in cells after treatment with a PROTAC.[3]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specific duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
PEG Linkers in Other Targeted Protein Degradation Modalities
While PROTACs are the most prominent examples of degraders that utilize linkers, other TPD modalities exist, such as molecular glues.
Molecular Glues: Molecular glues are small molecules that induce a new protein-protein interaction between an E3 ligase and a target protein, leading to the target's degradation.[16] Unlike PROTACs, which are bifunctional and require a linker to connect two distinct ligands, molecular glues are typically monovalent and do not inherently require a linker. Their mechanism of action relies on creating a new binding surface on the E3 ligase or the target protein. Therefore, the use of PEG linkers in the traditional sense is not a feature of molecular glue design.[9]
Conclusion
PEG-based linkers are a cornerstone of modern PROTAC design, offering a versatile tool to overcome challenges related to solubility, permeability, and the optimization of ternary complex formation. A systematic approach to linker design, including the evaluation of different PEG lengths, is crucial for the development of potent and selective protein degraders. The experimental protocols and data presented in this guide provide a framework for the rational design and evaluation of next-generation PEGylated protein degraders, empowering researchers to advance this exciting therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rational design of molecular glue degraders: Small molecule and protein structure synergy - American Chemical Society [acs.digitellinc.com]
The Strategic Role of Mal-PEG4-Lys(TFA)-NH-m-PEG24 in Engineering Potent Proteolysis-Targeting Chimeras: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and strategic implementation of the Mal-PEG4-Lys(TFA)-NH-m-PEG24 linker in the design of Proteolysis-Targeting Chimeras (PROTACs). As heterobifunctional molecules, PROTACs are engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. The linker component, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex. This guide will delve into the specific contributions of the this compound linker, supported by quantitative data from analogous systems, detailed experimental protocols, and visual representations of key processes.
Core Concepts: The PROTAC Mechanism of Action
PROTACs function by bringing a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1] This event-driven pharmacology allows for the catalytic degradation of target proteins, a significant advantage over traditional occupancy-based inhibitors.[2] A typical PROTAC molecule comprises three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[]
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for efficient protein degradation.[4] The linker's length, flexibility, and chemical composition are pivotal in achieving a productive ternary complex geometry that facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI.[5]
The Anatomy of this compound: A Multifunctional Linker
This compound is a sophisticated, heterobifunctional PEG-based linker designed for PROTAC synthesis.[6][7] Its structure incorporates several key features that contribute to its utility in PROTAC development:
-
Maleimide (B117702) (Mal) Group: This reactive group specifically and efficiently forms a stable thioether bond with cysteine residues on a protein or ligand. This is a common strategy for conjugating the linker to a warhead that targets a POI with an accessible cysteine.
-
Polyethylene Glycol (PEG) Spacers (PEG4 and m-PEG24): The linker contains two PEG chains of different lengths. PEGylation is a well-established method to enhance the solubility and pharmacokinetic properties of molecules.[8] The hydrophilic nature of the PEG chains can improve the overall solubility of the PROTAC, which is often a challenge due to the typically large and hydrophobic nature of these molecules.[9] The PEG spacers also provide flexibility, which can be crucial for allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for ternary complex formation.[2]
-
Lysine (B10760008) (Lys) Core: The lysine residue provides a branching point, allowing for the attachment of different chemical moieties. In this linker, it serves as a scaffold connecting the two PEG chains and the maleimide group.
-
Trifluoroacetic Acid (TFA) Salt: The amine group on the m-PEG24 chain is supplied as a TFA salt. This amine can be deprotected and subsequently used for conjugation to an E3 ligase ligand, typically through an amide bond formation.[10]
-
Methoxy (B1213986) (m) Cap: The m-PEG24 chain is capped with a methoxy group, which prevents unwanted side reactions at that terminus.
Below is a DOT script for a diagram illustrating the general structure of a PROTAC incorporating a PEG-based linker.
Mechanism of Action of the PEG Linker in PROTACs
The PEG linker in a PROTAC, such as this compound, plays a multifaceted role in modulating the PROTAC's activity.
Enhancing Solubility and Permeability
The ethylene (B1197577) glycol repeats in the PEG chains are hydrophilic, which can significantly improve the aqueous solubility of the PROTAC molecule.[5] This is critical as many warheads and E3 ligase ligands are hydrophobic. Improved solubility can prevent aggregation and improve handling during in vitro assays, as well as potentially enhance bioavailability in vivo. While high molecular weight and hydrophilicity can sometimes negatively impact cell permeability, the flexibility of the PEG linker may allow the PROTAC to adopt conformations that shield polar groups, facilitating passive diffusion across the cell membrane.[11]
Optimizing Ternary Complex Formation
The length and flexibility of the linker are critical for the stability of the ternary complex. A linker that is too short may cause steric hindrance between the POI and the E3 ligase, preventing complex formation. Conversely, a linker that is too long might lead to an entropic penalty upon binding, resulting in a less stable complex. The optimal linker length is specific to each POI-E3 ligase pair and must be determined empirically.[12] The flexibility of the PEG chains allows for a degree of "conformational sampling," increasing the probability of achieving a productive binding orientation.[2]
The following diagram illustrates the PROTAC-mediated ubiquitination and degradation pathway.
Quantitative Data Analysis
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 12 | >1000 | <20 |
| PROTAC 2 | 16 | 100 | ~80 |
| PROTAC 3 | 20 | 500 | ~60 |
Data is representative and adapted from published studies for illustrative purposes.
This data clearly demonstrates that linker length has a profound impact on degradation efficiency. A 16-atom linker was optimal in this system, while shorter and longer linkers resulted in significantly reduced potency and efficacy. This highlights the necessity of linker optimization for each new PROTAC system.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and evaluation of PROTACs.
PROTAC Synthesis via Amide Bond Formation
This protocol describes a general method for conjugating an amine-containing linker (after deprotection of the TFA salt) to a carboxylic acid-functionalized E3 ligase ligand.
Materials:
-
Mal-PEG4-Lys-NH2-m-PEG24 (deprotected linker)
-
E3 ligase ligand with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the E3 ligase ligand-COOH (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the deprotected Mal-PEG4-Lys-NH2-m-PEG24 linker (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[10]
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the degradation of the target protein.[13]
Materials:
-
Cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Loading control primary antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and block for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and quantify band intensities using densitometry software. Normalize target protein levels to the loading control.[14]
The following diagram illustrates a typical experimental workflow for evaluating PROTAC efficacy.
Ternary Complex Formation Assay (NanoBRET)
This assay measures the formation of the ternary complex in living cells.[15]
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase-tagged protein (e.g., the target protein) and a HaloTag®-labeled protein (e.g., the E3 ligase) are brought into proximity by the PROTAC.
Materials:
-
Cells co-transfected with NanoLuc-POI and HaloTag-E3 ligase constructs
-
NanoBRET Nano-Glo® Substrate
-
HaloTag® NanoBRET® 618 Ligand
-
PROTAC stock solution
Procedure:
-
Seed the co-transfected cells in a white, 96-well plate.
-
Treat the cells with the HaloTag® ligand.
-
Add the PROTAC at various concentrations.
-
Add the NanoBRET Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET.
-
Calculate the NanoBRET ratio (acceptor emission / donor emission). An increase in the ratio indicates ternary complex formation.[1]
Conclusion
The this compound linker is a highly versatile and strategically designed tool for the synthesis of potent PROTACs. Its constituent parts, including the reactive maleimide group, the solubility-enhancing and flexible PEG chains, and the adaptable lysine core, provide medicinal chemists with a powerful building block for PROTAC development. A thorough understanding of the linker's mechanism of action, coupled with systematic evaluation through robust experimental protocols, is essential for unlocking the full therapeutic potential of targeted protein degradation. The empirical optimization of linker length and composition remains a critical step in the rational design of next-generation PROTACs that are both potent and possess favorable drug-like properties.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 4. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound|BLD Pharm [bldpharm.com]
- 7. biorxiv.org [biorxiv.org]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Ternary Complex Formation [worldwide.promega.com]
An In-depth Technical Guide to the Core Principles of PROTAC Technology for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional small-molecule inhibitors that block the function of a target protein, PROTACs act as catalytic agents to induce the selective degradation of a protein of interest (POI) through the cell's own protein disposal machinery. This in-depth guide elucidates the core principles of PROTAC technology, providing a comprehensive overview of its mechanism of action, key components, and the experimental methodologies used to characterize these powerful molecules.
Core Principle: Hijacking the Ubiquitin-Proteasome System
The central tenet of PROTAC technology is the hijacking of the ubiquitin-proteasome system (UPS), the primary cellular pathway for regulated protein degradation. PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, bringing the two proteins into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. A key feature of this process is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, initiating a new cycle of degradation.[1][2]
Caption: The PROTAC-mediated protein degradation pathway.
Key Components of a PROTAC Molecule
The efficacy of a PROTAC is determined by the interplay of its three constituent parts:
-
Target-Binding Ligand (Warhead): This component provides specificity by binding to the POI. The affinity of the warhead for the POI does not need to be exceptionally high, as the overall stability of the ternary complex is a more critical determinant of degradation efficiency.
-
E3 Ligase Ligand: This moiety recruits a specific E3 ubiquitin ligase. While over 600 E3 ligases are encoded in the human genome, only a handful, including Cereblon (CRBN) and von Hippel-Lindau (VHL), are commonly utilized in PROTAC design due to the availability of well-characterized small-molecule ligands.
-
Linker: The linker connects the warhead and the E3 ligase ligand. Its length, composition, and attachment points are crucial for optimal ternary complex formation and subsequent degradation. The linker's properties can influence the PROTAC's solubility, cell permeability, and pharmacokinetic profile.
Quantitative Analysis of PROTAC Efficacy
The performance of a PROTAC is assessed using several key quantitative parameters:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.
-
KD: The dissociation constant, which measures the binding affinity of the PROTAC to its target protein and the E3 ligase, as well as the affinity of the components within the ternary complex.
-
Cooperativity (α): A measure of the influence of the protein-protein interactions between the POI and the E3 ligase on the stability of the ternary complex. It is calculated as the ratio of the KD of the PROTAC for one of the proteins in the absence of the other, to the KD in its presence. A value of α > 1 indicates positive cooperativity, meaning the proteins favor binding to the PROTAC-bound complex, leading to a more stable ternary complex. Conversely, α < 1 signifies negative cooperativity.
Table 1: Quantitative Data for Clinically Investigated PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | < 1 | > 95 | [3] |
| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF7 | 1.8 | > 90 | [3][4] |
Table 2: Quantitative Data for Representative BRD4-Targeting PROTACs
| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | CRBN | HeLa | ~20 | > 90 | [5] |
| MZ1 | VHL | HeLa | ~50 | > 80 | [5] |
| ARV-825 | CRBN | RS4;11 | 4.3 | Not Reported | [6] |
| ZXH-3-26 | CRBN | 22Rv1 | 5 | > 90 | [7] |
Detailed Experimental Protocols
The characterization of PROTACs involves a suite of biochemical, biophysical, and cell-based assays to evaluate their binding, ternary complex formation, and degradation activity.
Experimental Workflow for PROTAC Characterization
Caption: A typical experimental workflow for PROTAC characterization.
Protocol 1: Western Blot for Determining DC50 and Dmax
This protocol outlines the steps to quantify PROTAC-induced protein degradation in cells.[8][9]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and incubate with an ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal and quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-dependent ubiquitination of the POI.[10][11][12]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Recombinant POI
-
Ubiquitin and ATP
-
PROTAC compound and DMSO
-
Ubiquitination buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube on ice, combine the ubiquitination buffer, ATP, E1, E2, ubiquitin, and the POI.
-
Add the E3 ligase complex and the PROTAC (or DMSO for control).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Analysis:
-
Stop the reaction by adding Laemmli buffer.
-
Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to polyubiquitinated POI should be observed in the presence of a functional PROTAC.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC measures the heat changes associated with binding events, providing thermodynamic parameters (KD, ΔH, ΔS) and stoichiometry (n).[13][14][15]
Materials:
-
Isothermal titration calorimeter
-
Purified POI, E3 ligase, and PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
-
Binary Binding Experiments:
-
To determine the KD of the PROTAC for the POI, titrate the PROTAC into a solution of the POI.
-
To determine the KD of the PROTAC for the E3 ligase, titrate the PROTAC into a solution of the E3 ligase.
-
-
Ternary Complex Experiment:
-
To measure the affinity of the PROTAC for the E3 ligase in the presence of the POI, pre-saturate the E3 ligase with the POI and then titrate the PROTAC into this complex.
-
-
Data Analysis:
-
Analyze the titration data using appropriate binding models to determine the thermodynamic parameters.
-
Calculate the cooperativity factor (α) from the binary and ternary binding affinities.
-
Protocol 4: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for binary and ternary complex formation.[13][16][17][18]
Materials:
-
SPR instrument and sensor chips
-
Purified POI, E3 ligase, and PROTAC
-
Running buffer
Procedure:
-
Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.
-
-
Ternary Interaction Analysis:
-
Prepare solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase to measure the kinetics of ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and KD.
-
Calculate the cooperativity from the binary and ternary KD values.
-
Protocol 5: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Detection
TR-FRET is a proximity-based assay that can be used to detect the formation of the ternary complex in a high-throughput format.[6][19][20][21]
Materials:
-
TR-FRET compatible plate reader
-
Fluorophore-labeled POI (donor) and E3 ligase (acceptor)
-
PROTAC compound
-
Assay buffer
Procedure:
-
Assay Setup:
-
In a microplate, combine the donor-labeled POI, acceptor-labeled E3 ligase, and a serial dilution of the PROTAC.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature to allow for complex formation.
-
Measure the TR-FRET signal. An increase in the FRET signal indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the TR-FRET signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes. The peak of the curve represents the maximal ternary complex formation.
-
Protocol 6: HiBiT Assay for Live-Cell Degradation Kinetics
The HiBiT system is a sensitive bioluminescent reporter technology for quantifying protein abundance in real-time in living cells.[1][22][23][24]
Materials:
-
CRISPR-edited cell line with the HiBiT tag knocked into the endogenous locus of the POI
-
LgBiT protein (can be delivered via transfection or stable expression)
-
Nano-Glo® Live Cell Reagent
-
Luminometer
Procedure:
-
Cell Plating and LgBiT Delivery:
-
Plate the HiBiT-tagged cells.
-
Introduce the LgBiT protein.
-
-
Degradation Assay:
-
Add the Nano-Glo® Live Cell Reagent to the cells.
-
Treat the cells with the PROTAC compound.
-
Measure the luminescent signal kinetically over time.
-
-
Data Analysis:
-
The decrease in luminescence is directly proportional to the degradation of the HiBiT-tagged POI.
-
This data can be used to determine the degradation rate, DC50, and Dmax in real-time.
-
Logical Relationships in PROTAC Development
The successful development of a PROTAC relies on a multifactorial optimization process. The following diagram illustrates the key relationships between different parameters.
Caption: Key parameters influencing PROTAC efficacy.
Conclusion
PROTAC technology represents a paradigm shift in drug discovery, offering the potential to target proteins previously considered "undruggable." A thorough understanding of the fundamental principles of PROTAC-mediated protein degradation, coupled with robust and quantitative experimental methodologies, is paramount for the successful design and development of these novel therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of PROTAC technology, from initial design to preclinical evaluation. As our understanding of the ubiquitin-proteasome system and the nuances of ternary complex formation continues to evolve, so too will the sophistication and therapeutic potential of PROTACs.
References
- 1. promega.com [promega.com]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lifesensors.com [lifesensors.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. aragen.com [aragen.com]
- 17. o2hdiscovery.co [o2hdiscovery.co]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. researchgate.net [researchgate.net]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 23. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com.cn]
Investigating the Hydrophilicity of PEGylated PROTAC Linkers
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex.[1][] Among various linker types, polyethylene (B3416737) glycol (PEG) linkers have become pivotal in PROTAC design for their ability to impart hydrophilicity, offering a powerful tool to overcome challenges associated with the large and often lipophilic nature of these molecules.[1][5][6]
This technical guide explores the multifaceted role of PEGylated linkers in PROTAC development, focusing on their impact on hydrophilicity and consequent effects on solubility, permeability, and biological activity. It provides quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design of next-generation protein degraders.
The Impact of PEGylation on Physicochemical Properties
The incorporation of PEG chains is a well-established strategy to enhance the aqueous solubility of PROTACs.[1] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with water.[1][7] This enhanced hydrophilicity is crucial for improving a PROTAC's overall pharmacokinetic profile.[1] However, the relationship between PEGylation and properties like cell permeability is complex; while increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt folded conformations that shield its polar surface area, potentially improving cell entry.[1][8][9]
Data Presentation: Physicochemical Properties of PEGylated PROTACs
The following tables summarize quantitative data from studies investigating the effect of PEG linker length on the permeability and lipophilicity of PROTACs.
Table 1: Impact of PEG Linker Length on Permeability of VH032-Based PROTACs
| Compound | Linker Composition | Permeability (Pₑ, 10⁻⁶ cm/s) | Reference |
|---|---|---|---|
| 7 (MZ series) | 2-unit PEG | 0.6 | [10][11] |
| 8 (MZ series) | 3-unit PEG | 0.03 | [10] |
| 9 (MZ series) | 4-unit PEG | 0.006 | [10][11] |
| 15 | 1-unit PEG | 0.005 | [10][11] |
| 16 | 2-unit PEG | 0.003 | [10] |
| 17 | Alkyl linker | 0.002 | [10][11] |
(Data sourced from studies on VH032-based PROTACs, demonstrating that shorter PEG linkers can lead to higher permeability in this series.)[10][11]
Table 2: Physicochemical Properties of ERK5-Targeting PROTACs
| Compound | Linker Type | cLogP | TPSA (Ų) | PAMPA Permeability (10⁻⁶ cm/s) | Reference |
|---|---|---|---|---|---|
| PROTAC 1 | Aliphatic | 5.3 | 200 | < 0.1 | [9] |
| PROTAC 2 | PEG-based | 4.4 | 218 | 2.5 | [9] |
(This data illustrates that a PEG linker, despite increasing the Topological Polar Surface Area (TPSA), can lead to significantly higher permeability compared to an aliphatic linker, likely due to conformational effects.)[9]
Mandatory Visualizations: Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex processes involved in PROTAC action and evaluation.
PROTAC Mechanism of Action
Caption: A diagram of the PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Evaluation
Caption: Workflow for evaluating PROTAC-induced protein degradation.
PEG Linker Hydrophilicity and Cell Permeabilitydot
// Node Definitions Start [label="Increase PEG\nLinker Length", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrophilicity [label="Increased\nHydrophilicity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubility [label="Improved Aqueous\nSolubility", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Permeability [label="Altered Cell\nPermeability", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Passive [label="Reduced Passive\nDiffusion", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Folding [label="Favorable Conformation\n(Shields Polarity)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Hydrophilicity [color="#202124"]; Hydrophilicity -> Solubility [label="+", color="#34A853", fontcolor="#34A853"]; Hydrophilicity -> Permeability [label="Complex Effect", color="#202124", style=dashed]; Permeability -> Passive [label="-", color="#EA4335", fontcolor="#EA4335"]; Permeability -> Folding [label="+", color="#34A853", fontcolor="#34A853"]; }
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. purepeg.com [purepeg.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Mal-PEG4-Lys(TFA)-NH-m-PEG24 safety and handling guidelines
An In-depth Technical Guide on the Safety and Handling of Mal-PEG4-Lys(TFA)-NH-m-PEG24
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides safety and handling guidelines for this compound based on general principles for novel research chemicals, as a specific Safety Data Sheet (SDS) is not publicly available. All compounds with unknown toxicological properties should be treated as potentially hazardous. Users should conduct a thorough risk assessment and consult their institution's safety protocols before handling this material.
Compound Overview and Hazard Identification
This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of PROTACs for targeted protein degradation research. Due to its novelty, comprehensive toxicological data is not available. Therefore, a precautionary approach to handling is mandatory.
Potential Hazards:
-
Unknown Toxicity: The primary hazard is the unknown biological activity and toxicological profile of the compound. It is prudent to assume the substance is hazardous.[1][2]
-
Trifluoroacetic Acid (TFA) Salt: The presence of a TFA salt indicates the compound is a strong acid and may cause severe skin burns and eye damage upon contact.[3][4]
-
Maleimide (B117702) Reactivity: The maleimide group is a reactive moiety that can covalently bind to thiols, such as cysteine residues in proteins.
-
Respiratory Irritation: As a fine powder, the compound may cause respiratory tract irritation if inhaled.
Prudent Handling Practices and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.
Engineering Controls:
-
All procedures that may generate dust or aerosols, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[5][6]
-
Ensure adequate ventilation in all areas where the compound is handled and stored.
Administrative Controls:
-
Access to the compound should be restricted to trained and authorized personnel.
-
Designate a specific area for handling this compound to prevent cross-contamination.[7]
-
Keep quantities used to a minimum for each experiment.[7]
Personal Protective Equipment (PPE): The following table summarizes the recommended PPE for handling this compound.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles.[2][6] | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[2] | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A fully buttoned laboratory coat.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handled within a fume hood. If handling outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary.[6] | Prevents inhalation of airborne particles. |
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and to ensure safety.
Table 2: Storage and Stability Recommendations
| Parameter | Recommendation | Rationale |
|---|---|---|
| Storage Temperature | Long-term storage at -20°C.[8] | To ensure chemical stability and prevent degradation. |
| Storage Conditions | Keep in a tightly sealed container in a cool, dry, and well-ventilated area.[8] | Protects from moisture, which can affect stability. |
| Incompatible Materials | Segregate from strong bases, oxidizing agents, and reducing agents.[4] | The TFA salt can undergo a violent reaction with strong bases. |
| Light Sensitivity | Store protected from direct light.[2] | To prevent potential photodegradation of the molecule. |
Experimental Protocols: A General Safe Handling Workflow
The absence of specific experimental protocols for this compound necessitates adherence to a generalized workflow for handling novel chemicals.
Step 1: Receiving and Inspection
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE to open the package within a fume hood.
-
Confirm the container is correctly labeled and intact.
Step 2: Sample Preparation
-
Conduct all weighing and solution preparation inside a chemical fume hood to contain any airborne powder.
-
Use non-sparking tools for handling the solid material.
-
Prepare solutions by slowly adding the solvent to the solid to avoid splashing.
-
Ensure all containers are clearly and accurately labeled with the compound name, concentration, solvent, and date.
Step 3: Experimental Use
-
Perform all experimental manipulations involving the compound within a fume hood.
-
After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Step 4: Spill and Emergency Response
-
Spills: In the event of a small spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a sealed container for hazardous waste disposal.[4] For larger spills, evacuate the area and follow institutional emergency protocols.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
Step 5: Waste Disposal
-
All waste materials containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[5] Do not pour waste down the sink or discard it in general trash.[5]
Visualized Safe Handling Workflow
The following diagram provides a logical workflow for the safe handling of novel research compounds like this compound.
Caption: A logical workflow for the safe handling of novel compounds.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. twu.edu [twu.edu]
- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. jenkemusa.com [jenkemusa.com]
Methodological & Application
Application Notes and Protocols: Conjugation of Mal-PEG4-Lys(TFA)-NH-m-PEG24 to a VHL Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conjugation of a maleimide-functionalized polyethylene (B3416737) glycol (PEG) linker, Mal-PEG4-Lys(TFA)-NH-m-PEG24, to a thiol-containing von Hippel-Lindau (VHL) E3 ligase ligand. This conjugation is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins. The protocol covers the required materials, step-by-step procedure for the conjugation reaction, and methods for purification and characterization of the final conjugate. Additionally, this note includes a diagram of the VHL-mediated protein degradation pathway and a summary of expected experimental data.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1][2] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[3][4]
The synthesis of a PROTAC is a modular process, often involving the separate synthesis of the POI ligand and the E3 ligase ligand, followed by their conjugation via a linker.[5] The nature and length of the linker are critical for the efficacy of the PROTAC, influencing its cell permeability and the stability of the ternary complex (POI-PROTAC-E3 ligase).[6][7][8]
This protocol details the conjugation of a specific PEG-based linker, this compound, to a thiol-functionalized VHL ligand (e.g., VH032 thiol).[9] The maleimide (B117702) group on the linker reacts specifically with the thiol group on the VHL ligand via a Michael addition reaction, forming a stable thioether bond.[10][11] This reaction is highly efficient and proceeds under mild conditions, making it a robust method for PROTAC synthesis.[11]
VHL-Mediated Protein Degradation Pathway
Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs).[12][13] This post-translational modification allows the von Hippel-Lindau tumor suppressor protein (VHL), acting as the substrate recognition component of an E3 ubiquitin ligase complex, to bind to HIF-1α.[3][13] This binding event leads to the poly-ubiquitination of HIF-1α, marking it for degradation by the proteasome.[12][14] Under hypoxic conditions, PHD activity is inhibited, HIF-1α is not hydroxylated, and it accumulates, leading to the transcription of hypoxia-response genes.[12][14] PROTACs leverage this natural process by using a VHL ligand to bring a new protein of interest to the VHL E3 ligase complex for ubiquitination and degradation.
Experimental Protocol
This protocol describes the conjugation of this compound to a generic thiol-modified VHL ligand (VHL-SH).
Materials and Reagents
-
VHL-SH (e.g., VH032 thiol): Purity >95%
-
This compound: Purity >95%
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed
-
Purification: Preparative reverse-phase HPLC system, C18 column
-
Analytical Instruments: LC-MS system, NMR spectrometer
Experimental Workflow
Step-by-Step Procedure
-
Preparation of VHL-SH Solution: Dissolve the VHL-SH ligand (1.0 eq) in a minimal amount of anhydrous DMF or DMSO.
-
Preparation of Linker Solution: Dissolve this compound (1.2 eq) in degassed PBS buffer (pH 7.2).
-
Conjugation Reaction: To the stirred solution of VHL-SH, add the linker solution dropwise. The final reaction mixture should ideally have no more than 10-20% organic co-solvent to maintain buffer pH.[10]
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.[15] Protect the reaction from light.
-
Monitoring: Monitor the reaction progress by taking a small aliquot and analyzing it by LC-MS to check for the formation of the desired product mass and consumption of starting materials.
-
Quenching (Optional): If unreacted maleimide is a concern for downstream applications, the reaction can be quenched by adding a small amount of a thiol-containing compound like cysteine or β-mercaptoethanol.
-
Purification: Purify the crude reaction mixture using preparative reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA) to isolate the final conjugate.[6]
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterization: Confirm the identity and purity of the final VHL-linker conjugate using LC-MS, HPLC, and NMR.[6][16]
Data Presentation
The success of the conjugation reaction is evaluated based on reaction yield, purity of the final product, and structural confirmation.
Reaction Parameters
| Parameter | Value | Reference |
| Reactants | VHL-SH, this compound | N/A |
| Molar Ratio (Linker:VHL) | 1.2 : 1.0 | General practice for maleimide reactions |
| Solvent System | DMF/PBS (1:9 v/v) | Based on solubility and pH requirements |
| Reaction pH | ~7.2 | [10] |
| Temperature | Room Temperature (~25 °C) | [15] |
| Reaction Time | 4 hours | [15] |
Expected Results & Characterization
| Analysis Method | Expected Outcome |
| LC-MS (Reaction Monitoring) | Appearance of a new peak with the expected mass of the VHL-Linker conjugate. Diminishing peaks of starting materials. |
| Preparative RP-HPLC | Successful separation of the product peak from unreacted starting materials and byproducts. |
| Analytical HPLC (Purity) | Purity ≥95% for the final product peak at a specific wavelength (e.g., 254 nm).[16] |
| High-Resolution MS (HRMS) | Observed mass corresponds to the calculated exact mass of the VHL-Linker conjugate, confirming its identity.[6] |
| NMR (¹H, ¹³C) | Spectra consistent with the proposed structure of the conjugate, showing signals from both VHL and PEG linker moieties. |
| Yield | 40-60% (post-purification) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Oxidized VHL-SH (disulfide formation).2. Hydrolysis of maleimide group.3. Incorrect pH. | 1. Treat VHL-SH with a reducing agent (e.g., TCEP) before reaction.2. Use freshly prepared linker solution.3. Ensure buffer pH is between 6.5-7.5.[10] |
| Multiple Product Peaks | 1. Reaction with other nucleophiles (e.g., amines at high pH).2. Product instability. | 1. Maintain reaction pH below 7.5.2. Check stability of the VHL ligand and linker under reaction conditions. |
| No Reaction | 1. Inactive reagents.2. Inappropriate solvent system. | 1. Verify the quality and purity of starting materials.2. Ensure adequate solubility of both reactants in the chosen solvent system. |
Conclusion
The protocol described provides a reliable method for the conjugation of a maleimide-functionalized PEG linker to a thiol-containing VHL ligand. This maleimide-thiol chemistry is a cornerstone of bioconjugation and is particularly well-suited for the modular synthesis of PROTACs.[11] Careful control of reaction conditions, particularly pH, and robust purification and analytical characterization are essential for obtaining a high-quality VHL-linker conjugate ready for subsequent coupling to a protein of interest ligand.
References
- 1. mdpi.com [mdpi.com]
- 2. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 13. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Step-by-Step Synthesis of a BRD4 PROTAC Using a PEG Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of three main components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[3] Upon forming a ternary complex involving the POI, the PROTAC, and an E3 ligase, the target protein is polyubiquitinated and subsequently marked for degradation by the proteasome.[3]
Bromodomain-containing protein 4 (BRD4), a member of the BET (bromodomain and extra-terminal) family, is a well-studied protein whose dysregulation is linked to various cancers.[4] This makes it an attractive target for therapeutic intervention. The use of Polyethylene Glycol (PEG) linkers in PROTAC design is common as they can enhance the molecule's solubility, cell permeability, and overall pharmacokinetic properties, while also allowing for precise control over the distance and orientation between the two ligands.[5][6][7]
This document provides a detailed, step-by-step guide for the synthesis of a representative BRD4-targeting PROTAC using a functionalized JQ1 analog as the BRD4 ligand, a pomalidomide (B1683931) derivative as the Cereblon (CRBN) E3 ligase ligand, and a flexible PEG linker.
PROTAC Mechanism of Action
The general mechanism for a BRD4-targeting PROTAC involves hijacking the CRBN E3 ligase to induce the degradation of the BRD4 protein.
Caption: PROTAC-mediated degradation of BRD4 protein.
Synthetic Strategy
The synthesis of the BRD4 PROTAC is performed using a convergent, modular approach. This involves the synthesis of three key building blocks which are then coupled together. The workflow simplifies purification and allows for flexibility in modifying each component.
-
Component 1 (Warhead): Synthesis of a (+)-JQ1 analog with a reactive handle (e.g., a primary amine) for linker attachment.
-
Component 2 (Linker): A commercially available heterobifunctional PEG linker (e.g., Boc-NH-PEG3-COOH).
-
Component 3 (Anchor): Synthesis of a pomalidomide analog with a reactive handle (e.g., a carboxylic acid).
The assembly involves sequential amide bond formations.
Caption: Convergent synthesis workflow for the BRD4 PROTAC.
Experimental Protocols: Synthesis
This section provides the step-by-step chemical synthesis protocol. Standard laboratory safety precautions should be followed at all times.
Table 1: Reagents and Materials for Synthesis
| Reagent/Material | Purpose | Supplier (Example) |
| JQ1-amine derivative | BRD4 Warhead | Custom Synthesis |
| Pomalidomide-acid derivative | CRBN Anchor | Custom Synthesis |
| Boc-NH-PEG3-COOH | Linker | Commercial Vendor |
| HATU | Amide Coupling Reagent | Sigma-Aldrich |
| DIPEA | Base | Sigma-Aldrich |
| Anhydrous DMF | Solvent | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Boc Deprotection | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM) | Solvent | Fisher Scientific |
| Ethyl Acetate, Hexanes | Chromatography Solvents | Fisher Scientific |
| Na2SO4, MgSO4 | Drying Agent | Sigma-Aldrich |
| Silica Gel | Stationary Phase | SiliCycle |
Protocol 1: Synthesis of JQ1-PEG3-NH-Boc (Intermediate 1)
-
Under an inert nitrogen atmosphere, dissolve the JQ1-amine derivative (1.0 eq) and Boc-NH-PEG3-COOH (1.1 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution, followed by the addition of HATU (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress using LC-MS to confirm the formation of the desired product.
-
Once complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated NaHCO3 solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) to yield the pure JQ1-PEG3-NH-Boc intermediate.
Protocol 2: Boc Deprotection to Yield JQ1-PEG3-NH2 (Intermediate 2)
-
Dissolve the purified JQ1-PEG3-NH-Boc (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (typically 20-30% v/v).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine TFA salt is typically used in the next step without further purification.
Protocol 3: Final Coupling to Synthesize BRD4 PROTAC
-
Under an inert nitrogen atmosphere, dissolve the pomalidomide-acid derivative (1.0 eq) in anhydrous DMF.
-
Add DIPEA (4.0 eq) and HATU (1.2 eq) and stir for 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the JQ1-PEG3-NH2 TFA salt (Intermediate 2, 1.1 eq) in a small amount of DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Work-up the reaction as described in Protocol 1 (Step 5 and 6).
-
Purify the final BRD4 PROTAC using preparative reverse-phase HPLC to obtain the highly pure compound.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Experimental Protocols: Biological Evaluation
After synthesis and purification, the biological activity of the PROTAC must be assessed.
Protocol 4: Western Blot for BRD4 Degradation
-
Cell Culture: Plate human cancer cells (e.g., MDA-MB-231 or MV4-11) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the synthesized BRD4 PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 8, 16, or 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4 °C. Use an antibody against a housekeeping protein (e.g., α-Tubulin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD4 signal to the loading control and calculate the percentage of BRD4 degradation relative to the DMSO control. The DC50 (half-maximal degradation concentration) can be determined by plotting the degradation percentage against the PROTAC concentration.[8]
Protocol 5: Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the BRD4 PROTAC for 72 hours.
-
Assay: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 (half-maximal inhibitory concentration) value by plotting cell viability against the log of the PROTAC concentration.[8]
Quantitative Data Summary
The following tables present representative data for a typical BRD4-targeting PROTAC.[8][9] Note that these values are examples and will vary depending on the specific PROTAC structure, cell line, and assay conditions.
Table 2: Representative Biological Activity of a BRD4 PROTAC
| Parameter | Cell Line | Value | Reference |
| DC50 (BRD4 Degradation) | MDA-MB-231 | 7.36 nM | [10] |
| MV4-11 | <10 nM | [11] | |
| IC50 (Cell Proliferation) | MDA-MB-231 | ~25 nM | [8] |
| MV4-11 | 8.3 pM | [11] |
Table 3: Comparison of BRD4 Reduction Methods
| Method | Concentration | Time | Cell Line | BRD4 Reduction | Reference |
| PROTAC BRD4 Degrader | 100 nM | 24 hours | HeLa | >90% | [12] |
| BRD4 siRNA | 50 nM | 48 hours | HeLa | ~80% | [12] |
References
- 1. precisepeg.com [precisepeg.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of Mal-PEG4-Lys(TFA)-NH-m-PEG24 with Thiol-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptide-based drugs. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance, protect against proteolytic degradation, and decrease immunogenicity.[1] The maleimide-thiol reaction is a popular and efficient method for achieving site-specific modification of peptides, particularly at cysteine residues.[2] This reaction, a Michael addition, forms a stable thioether bond under mild, aqueous conditions, making it ideal for bioconjugation.[3]
This document provides detailed application notes and protocols for the reaction of a specific heterobifunctional PEGylating reagent, Mal-PEG4-Lys(TFA)-NH-m-PEG24, with thiol-containing peptides. This reagent features a maleimide (B117702) group for selective reaction with a thiol (e.g., from a cysteine residue), a long polyethylene glycol chain to impart the desired physicochemical properties, and a trifluoroacetyl (TFA)-protected lysine (B10760008) residue. The protected lysine offers a latent functional group that can be deprotected post-conjugation for further modification, such as the attachment of another molecule (e.g., a targeting ligand or another drug).
Reaction Scheme
The overall process involves two key steps: the conjugation of the maleimide-PEG reagent to the thiol-containing peptide and the subsequent deprotection of the TFA group from the lysine residue.
Caption: Reaction scheme for the two-step process.
Quantitative Data Summary
The efficiency of the maleimide-thiol conjugation is influenced by several factors, primarily the molar ratio of the maleimide reagent to the thiol-containing peptide.
| Maleimide:Thiol Molar Ratio | Peptide | Conjugation Efficiency (%) | Reaction Conditions |
| 2:1 | cRGDfK | 84 ± 4 | 30 min, Room Temperature, 10 mM HEPES pH 7.0 |
| 5:1 | 11A4 Nanobody | 58 ± 12 | 2 h, Room Temperature, PBS pH 7.4 |
Data adapted from a study by van der Meel, et al. on maleimide-functionalized nanoparticles, which provides a relevant model for the reaction kinetics.[4] A 10- to 20-fold molar excess of the maleimide-PEG reagent is generally recommended to ensure high conjugation efficiency.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide
This protocol outlines the general procedure for the covalent attachment of the maleimide-PEG reagent to a peptide containing a free thiol group.
Materials:
-
Thiol-containing peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, or 10 mM HEPES with 0.4 mM EDTA, pH 7.0. Ensure the buffer is degassed and free of any thiol-containing reagents.
-
Quenching Reagent (optional): 2-Mercaptoethanol (B42355) or N-ethylmaleimide
-
Purification System: Size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) system.
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has been lyophilized, ensure it is fully reconstituted.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in the conjugation buffer to a concentration that will allow for the desired molar excess (typically 10-20 fold) when added to the peptide solution.
-
Conjugation Reaction: Add the dissolved maleimide-PEG reagent to the peptide solution. Mix gently by vortexing or pipetting.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time may vary depending on the specific peptide.
-
Reaction Quenching (Optional): To quench any unreacted maleimide groups, a small molar excess of a thiol-containing compound like 2-mercaptoethanol can be added. Alternatively, to quench excess thiols from the peptide, N-ethylmaleimide can be added.
-
Purification: Purify the PEGylated peptide conjugate from unreacted peptide, excess PEG reagent, and other reaction components using either SEC or RP-HPLC.
-
SEC: This method separates molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute earlier than the smaller, unconjugated peptide.
-
RP-HPLC: This technique separates based on hydrophobicity. The PEGylated peptide will have a different retention time compared to the unconjugated peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Caption: Workflow for peptide PEGylation.
Protocol 2: Deprotection of the TFA Group from the Lysine Residue
This protocol describes the removal of the trifluoroacetyl (TFA) protecting group from the lysine side chain of the purified PEG-peptide conjugate, exposing a primary amine for further functionalization.
Materials:
-
Purified Peptide-S-PEG-Lys(TFA) conjugate
-
Deprotection Solution: Aqueous piperidine (e.g., 20% in water or a suitable buffer).
-
Purification System: SEC or RP-HPLC.
Procedure:
-
Conjugate Preparation: Dissolve the purified and lyophilized Peptide-S-PEG-Lys(TFA) conjugate in the deprotection solution.
-
Deprotection Reaction: Incubate the solution at room temperature. The reaction time can vary, and it is recommended to monitor the reaction progress by RP-HPLC to determine the optimal time for complete deprotection while minimizing potential side reactions. A reaction time of several hours to overnight may be required.[5]
-
Purification: Once the deprotection is complete, purify the deprotected conjugate (Peptide-S-PEG-Lys(NH2)) from the deprotection reagents using SEC or RP-HPLC.
-
Lyophilization: Lyophilize the purified, deprotected conjugate to obtain a stable powder.
Protocol 3: Quantification and Characterization
Accurate characterization of the final conjugate is crucial for ensuring its quality and for subsequent applications.
A. Quantification of Conjugation Efficiency using RP-HPLC:
-
Standard Curves: Prepare standard curves for both the unconjugated thiol-containing peptide and the this compound reagent using a series of known concentrations.
-
Reaction Monitoring: At different time points during the conjugation reaction, inject a small aliquot of the reaction mixture onto an RP-HPLC system.
-
Data Analysis: Monitor the chromatograms at a suitable wavelength (e.g., 214 nm or 280 nm). The unconjugated peptide, the PEG reagent, and the PEGylated conjugate will have distinct retention times. By integrating the peak areas and comparing them to the standard curves, the consumption of the starting materials and the formation of the product can be quantified, allowing for the calculation of the conjugation efficiency.[4]
B. Confirmation of Conjugation and Deprotection by Mass Spectrometry:
-
Sample Preparation: Prepare samples of the starting peptide, the purified protected conjugate, and the purified deprotected conjugate.
-
MS Analysis: Analyze the samples using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Data Interpretation:
-
The mass of the protected conjugate should correspond to the sum of the mass of the starting peptide and the mass of the this compound reagent, minus the mass of a proton.
-
The mass of the deprotected conjugate should be lower than that of the protected conjugate, with the mass difference corresponding to the mass of the trifluoroacetyl group (CF3CO-).
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Yield | 1. Suboptimal pH. 2. Oxidation of thiols. 3. Insufficient molar excess of PEG reagent. | 1. Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. 2. Degas buffers and consider adding a non-thiol reducing agent like TCEP to the peptide solution prior to adding the maleimide reagent (TCEP must be removed before adding the maleimide). 3. Increase the molar excess of the maleimide-PEG reagent. |
| Multiple Peaks in HPLC | 1. Incomplete reaction. 2. Side reactions (e.g., hydrolysis of maleimide). 3. Disulfide bond formation. | 1. Increase reaction time or temperature. 2. Ensure the pH does not exceed 7.5. Prepare the maleimide-PEG solution immediately before use. 3. Work with degassed buffers and consider the use of a reducing agent prior to conjugation. |
| Incomplete Deprotection | 1. Insufficient reaction time. 2. Inactive deprotection reagent. | 1. Monitor the deprotection reaction by HPLC and extend the incubation time if necessary. 2. Use freshly prepared deprotection solution. |
Conclusion
The reaction of this compound with thiol-containing peptides provides a robust and versatile method for the site-specific PEGylation of therapeutic peptides. The inclusion of a protected lysine residue offers the advantage of creating a bifunctional conjugate that can be further modified. By following the detailed protocols and considering the key reaction parameters outlined in these application notes, researchers can achieve efficient and reproducible synthesis of well-characterized PEGylated peptides for a wide range of applications in drug development and biomedical research.
References
Application Notes and Protocols: Conjugation of Mal-PEG4-Lys(TFA)-NH-m-PEG24 to a Thiolated Cereblon Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the conjugation of a maleimide-functionalized polyethylene (B3416737) glycol (PEG) linker, Mal-PEG4-Lys(TFA)-NH-m-PEG24, to a thiol-containing Cereblon (CRBN) ligand. This bioconjugation reaction is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The maleimide (B117702) group on the PEG linker reacts specifically with a thiol group on the Cereblon ligand to form a stable thioether bond, covalently linking the two components.
The this compound is a long-chain PEG linker that enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[][2][3] The Cereblon ligand serves to recruit the E3 ubiquitin ligase Cereblon, a key component of the ubiquitin-proteasome system.[4][5][6] This protocol outlines the necessary materials, step-by-step procedures, and methods for characterization of the final conjugate.
Key Concepts and Signaling Pathway
PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby bringing them into close proximity. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The conjugation of the Cereblon ligand to the PEG linker is a fundamental step in assembling the PROTAC molecule.
Caption: Mechanism of action of a Cereblon-based PROTAC.
Experimental Protocol
This protocol details the conjugation of this compound to a Cereblon ligand functionalized with a thiol group.
Materials
-
This compound: Purity ≥95%
-
Thiol-functionalized Cereblon Ligand: Purity ≥95% (Note: The user must synthesize or procure a Cereblon ligand with a reactive thiol group. Common Cereblon ligands are based on thalidomide, lenalidomide, or pomalidomide (B1683931) scaffolds.[5][7][8])
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reducing Agent (optional, for disulfide reduction): Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Quenching Agent: N-acetylcysteine or β-mercaptoethanol
-
Analytical Instruments:
-
High-Performance Liquid Chromatography (HPLC) with UV detector
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Equipment
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Argon or nitrogen gas supply
-
Analytical and preparative HPLC columns (e.g., C18)
-
Lyophilizer (optional)
Experimental Workflow
Caption: Step-by-step workflow for the conjugation protocol.
Step-by-Step Procedure
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF. A typical concentration is 10-20 mg/mL.
-
Prepare a stock solution of the thiol-functionalized Cereblon ligand in anhydrous DMF. The concentration should be calculated to achieve the desired molar ratio with the PEG linker.
-
-
Conjugation Reaction:
-
In a clean, dry reaction vial, add the desired volume of the thiol-functionalized Cereblon ligand solution.
-
Slowly add the this compound solution to the Cereblon ligand solution while stirring. A slight molar excess (1.1 to 1.5 equivalents) of the maleimide-PEG linker is recommended to ensure complete consumption of the thiol-ligand.
-
If the reaction mixture is cloudy, add a minimal amount of DMF to ensure complete dissolution.
-
Purge the reaction vial with argon or nitrogen gas to minimize oxidation of the thiol group.
-
Incubate the reaction mixture at room temperature (20-25°C) with gentle stirring for 2-4 hours. The reaction is typically performed in the dark to prevent light-induced side reactions. The reaction pH should be maintained between 6.5 and 7.5 for optimal maleimide-thiol coupling.[]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by analytical HPLC-MS. Withdraw a small aliquot of the reaction mixture at regular intervals (e.g., every 30-60 minutes) and analyze it.
-
The disappearance of the starting materials (thiol-ligand and maleimide-PEG) and the appearance of the desired conjugate product will indicate the reaction's progress.
-
-
Reaction Quenching:
-
Once the reaction is complete (as determined by HPLC-MS), quench any unreacted maleimide groups by adding a small excess (e.g., 5-10 equivalents relative to the initial amount of maleimide-PEG) of a thiol-containing quenching agent like N-acetylcysteine or β-mercaptoethanol.
-
Allow the quenching reaction to proceed for 30 minutes at room temperature.
-
-
Purification:
-
Purify the crude reaction mixture using preparative reverse-phase HPLC (RP-HPLC) with a suitable C18 column.
-
A typical gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is used for elution.
-
Collect the fractions containing the pure conjugate, as identified by UV absorbance and confirmed by MS analysis.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.
-
For HPLC, the purified product should show a single major peak.
-
HRMS should provide an accurate mass measurement that corresponds to the expected molecular weight of the conjugate.
-
¹H-NMR and ¹³C-NMR can be used to confirm the structure of the final product.
-
-
Storage:
-
The purified conjugate can be lyophilized to remove the HPLC solvents, resulting in a stable powder.
-
Store the final product at -20°C or -80°C under a dry, inert atmosphere.
-
Data Presentation
The following table summarizes the key parameters and expected outcomes for the conjugation reaction.
| Parameter | Recommended Value/Range | Purpose/Notes |
| Reactants | ||
| This compound | 1.1 - 1.5 molar equivalents | Ensures complete consumption of the limiting thiol-ligand. |
| Thiol-Cereblon Ligand | 1.0 molar equivalent | The limiting reagent in the reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | A polar aprotic solvent that solubilizes both reactants. |
| Temperature | 20-25°C (Room Temperature) | Mild conditions to prevent degradation of reactants. |
| pH | 6.5 - 7.5 | Optimal pH range for selective maleimide-thiol reaction.[] |
| Reaction Time | 2 - 4 hours | Monitor by HPLC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the thiol group. |
| Purification and Analysis | ||
| Purification Method | Preparative RP-HPLC | To isolate the desired conjugate from starting materials and byproducts. |
| Analytical Methods | HPLC, HRMS, NMR | To confirm purity, identity, and structure of the final product. |
| Expected Outcome | ||
| Yield | > 70% (post-purification) | Dependent on the purity of starting materials and reaction efficiency. |
| Purity | ≥ 95% | As determined by analytical HPLC. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction | Extend reaction time; ensure proper stoichiometry; check pH. |
| Oxidation of thiol group | Use fresh, anhydrous solvent; maintain an inert atmosphere. | |
| Hydrolysis of maleimide group | Ensure reaction pH is not too high (above 7.5). | |
| Multiple Products Observed | Impure starting materials | Characterize starting materials before use. |
| Side reactions | Control reaction temperature and pH; use a quenching agent. | |
| Poor Separation during Purification | Inappropriate HPLC conditions | Optimize the HPLC gradient, column, and mobile phase. |
Conclusion
This protocol provides a comprehensive guide for the successful conjugation of this compound to a thiol-functionalized Cereblon ligand. Adherence to these guidelines, along with careful monitoring and characterization, will enable the efficient synthesis of a key intermediate for PROTAC development. The versatility of the maleimide-thiol coupling chemistry makes this a robust method for constructing complex biomolecules.[][3]
References
Application Notes and Protocols: Utilizing Mal-PEG4-Lys(TFA)-NH-m-PEG24 for Targeted Protein Degradation in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[][6][7] The linker is a critical component that dictates the physicochemical properties and biological activity of the PROTAC, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[8][9][10]
This document provides detailed application notes and protocols for the use of Mal-PEG4-Lys(TFA)-NH-m-PEG24 , a polyethylene (B3416737) glycol (PEG)-based PROTAC linker, in the synthesis of PROTACs and their subsequent evaluation in cell-based degradation assays.[11][12][13] The maleimide (B117702) (Mal) group allows for covalent linkage to a ligand, while the extended PEG chain enhances solubility and provides spatial separation between the recruited proteins.
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves several key steps, ultimately leading to the degradation of the target protein. A PROTAC first enters the cell and simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[4][14] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-induced degradation of a target protein.
Experimental Protocols
This section outlines key cell-based assays to characterize a PROTAC synthesized using the this compound linker. For the purpose of these protocols, we will refer to a hypothetical PROTAC named "Degrader-X," which targets a protein of interest (POI-X) and recruits the Cereblon (CRBN) E3 ligase.
Protocol 1: Western Blotting for POI-X Degradation
Objective: To qualitatively and semi-quantitatively measure the degradation of POI-X in response to treatment with Degrader-X.
Materials:
-
Cell line expressing POI-X (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Degrader-X (dissolved in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-POI-X, anti-CRBN, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imager
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of Degrader-X (e.g., 1 nM to 10 µM) and a DMSO control for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate. Quantify band intensities to determine the percentage of POI-X degradation relative to the loading control.
Protocol 2: Quantitative Measurement of Degradation (DC50 and Dmax) using In-Cell ELISA
Objective: To determine the potency (DC50) and efficacy (Dmax) of Degrader-X in a high-throughput format.
Materials:
-
Cell line expressing POI-X
-
96-well clear-bottom plates
-
Degrader-X and DMSO
-
Fixation and permeabilization buffers
-
Primary antibody against POI-X
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with a serial dilution of Degrader-X for the optimal time determined by Western blotting.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block with 3% BSA in PBS.
-
Incubate with the primary antibody against POI-X.
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add TMB substrate and incubate until color develops. Add stop solution and read the absorbance at 450 nm.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).
Protocol 3: Flow Cytometry for Single-Cell Degradation Analysis
Objective: To quantify POI-X degradation at the single-cell level.
Materials:
-
Suspension cells or trypsinized adherent cells
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated primary antibody against POI-X (or a primary/secondary antibody pair)
-
Flow cytometer
Procedure:
-
Treatment: Treat cells in suspension with various concentrations of Degrader-X.
-
Cell Preparation: Harvest and wash the cells.
-
Fix and Permeabilize: Fix and permeabilize the cells according to the antibody manufacturer's protocol.
-
Staining: Stain the cells with the fluorochrome-conjugated anti-POI-X antibody.
-
Analysis: Analyze the mean fluorescence intensity (MFI) of the cell population using a flow cytometer. A decrease in MFI indicates protein degradation.
Data Presentation
Quantitative data from degradation assays should be summarized for clear comparison.
Table 1: Degradation Profile of Degrader-X in Different Cell Lines
| Cell Line | Assay Method | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| HEK293 | In-Cell ELISA | 24 | 25.3 | >95 |
| HeLa | In-Cell ELISA | 24 | 42.1 | >90 |
| Jurkat | Flow Cytometry | 16 | 33.7 | >95 |
Table 2: Time-Course of POI-X Degradation by Degrader-X (100 nM) in HEK293 Cells
| Treatment Time (h) | Remaining POI-X (%) |
| 0 (Control) | 100 |
| 2 | 78 |
| 4 | 45 |
| 8 | 18 |
| 16 | <5 |
| 24 | <5 |
Experimental Workflow Visualization
A logical workflow is essential for the systematic evaluation of a novel PROTAC.
Caption: A typical workflow for evaluating a novel PROTAC.
Conclusion
The this compound linker is a versatile tool for the construction of PROTACs. Its hydrophilic PEG chain can impart favorable physicochemical properties, potentially leading to potent and efficacious protein degraders. The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for researchers to effectively characterize novel PROTACs in cell-based assays, from initial validation of degradation to quantitative assessment of potency and mechanism of action.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Protein Degradation and PROTACs [promega.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. gentaur.com [gentaur.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. books.rsc.org [books.rsc.org]
Application Note & Protocol: A TR-FRET Assay for Characterizing PROTAC-Induced Ternary Complex Formation Using a Maleimide-PEG Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted degradation of proteins using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a specific Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase. The cornerstone of PROTAC efficacy is the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][] Characterizing the formation and stability of this ternary complex is therefore a critical step in the development of effective PROTACs.[3][4]
A variety of biophysical and biochemical assays are used to study these interactions, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Amplified Luminescent Proximity Homogeneous Assays (AlphaLISA).[1][5][6][7] TR-FRET is a robust, homogeneous assay format well-suited for high-throughput screening and detailed kinetic studies of ternary complex formation.[5][8]
This document describes the application of Mal-PEG4-Lys(TFA)-NH-m-PEG24 , a PEG-based PROTAC linker[9][10][11], to create a fluorescently labeled E3 ligase for use in a TR-FRET assay. The maleimide (B117702) group allows for specific covalent conjugation to a cysteine residue on the protein, while the long, flexible PEG linker provides spatial separation for the attached fluorophore. This labeled protein can then be used to monitor its PROTAC-mediated interaction with a target protein.
Principle of the TR-FRET Assay
The TR-FRET assay for ternary complex formation relies on the proximity-dependent transfer of energy from a long-lifetime lanthanide donor fluorophore to a suitable acceptor fluorophore. In this application, an E3 ligase complex (e.g., VHL or Cereblon) is labeled with a donor fluorophore (e.g., Terbium cryptate) using the maleimide-PEG linker. The Protein of Interest (POI) is tagged with an acceptor fluorophore (e.g., a green or red fluorescent protein or dye).
When the POI, PROTAC, and labeled E3 ligase form a ternary complex, the donor and acceptor fluorophores are brought into close proximity (<10 nm). Upon excitation of the donor, energy is transferred to the acceptor, which then emits light at its characteristic wavelength. The ratio of the acceptor to donor emission signal is measured, providing a sensitive readout of ternary complex formation.[8][12] Titrating the PROTAC typically results in a bell-shaped curve, as excess PROTAC can lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3) which do not generate a FRET signal, an observation known as the "hook effect".[3][13]
Caption: Principle of the TR-FRET ternary complex assay.
Experimental Protocols
Protocol 1: Covalent Labeling of E3 Ligase with a Donor Fluorophore
This protocol describes the conjugation of a maleimide-activated donor fluorophore (synthesized using the this compound linker) to a cysteine residue on an E3 ligase component protein.
Materials:
-
Purified E3 Ligase Complex (e.g., VCB: VHL-ElonginB-ElonginC) containing a surface-accessible cysteine.
-
Maleimide-activated Terbium (Tb) cryptate (custom synthesis).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM TCEP.
-
Desalting column (e.g., Zeba™ Spin Desalting Columns).
-
Bradford or BCA protein assay reagents.
Procedure:
-
Protein Preparation: Prepare the E3 ligase complex at a concentration of 1-5 mg/mL in the Reaction Buffer. The presence of a mild reducing agent like TCEP is crucial to keep the target cysteine in a reduced state without affecting the maleimide group.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the maleimide-activated Tb fluorophore to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle rotation, protected from light.
-
Removal of Unconjugated Label: Separate the labeled protein from the excess, unreacted fluorophore using a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the final protein concentration and the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific absorbance maximum).
Protocol 2: TR-FRET Ternary Complex Formation Assay
This protocol provides a method for measuring the interaction between the Tb-labeled E3 ligase, an acceptor-labeled POI, and a PROTAC.
Materials:
-
Tb-labeled E3 Ligase (from Protocol 1).
-
Acceptor-labeled POI (e.g., His-tagged POI complexed with an anti-His antibody conjugated to an acceptor dye, or a GFP-fusion POI).
-
PROTAC compound series, serially diluted in DMSO.
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4.
-
384-well, low-volume, non-binding surface assay plates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of Tb-E3 ligase and Acceptor-POI in Assay Buffer at 2X the final desired concentration.
-
PROTAC Plating: Perform a serial dilution of the PROTAC compounds in DMSO, then dilute them into Assay Buffer. Add 2 µL of the diluted PROTAC solution to the wells of the 384-well plate. Include "no PROTAC" (DMSO only) controls.
-
Protein Addition: Add 4 µL of the 2X Tb-E3 ligase solution to each well.
-
Initiate Reaction: Add 4 µL of the 2X Acceptor-POI solution to each well to initiate the complex formation. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light. The optimal incubation time should be determined empirically.
-
Plate Reading: Measure the TR-FRET signal on a compatible plate reader. Set the excitation wavelength for the donor (e.g., 337 nm for Tb) and measure emission at both the donor and acceptor wavelengths (e.g., 620 nm for Tb and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission * 10,000). Plot the TR-FRET ratio against the logarithm of the PROTAC concentration. Fit the data to a suitable model to determine parameters such as EC50 and the "hook effect" point.
Caption: Experimental workflow for the TR-FRET assay.
Data Presentation
Quantitative data from ternary complex formation assays are crucial for ranking PROTAC efficacy and understanding structure-activity relationships. Key parameters include the half-maximal effective concentration (EC50) for complex formation, the maximum FRET signal (a proxy for the quantity of complex formed), and the cooperativity factor (α).[14][15]
Table 1: Ternary Complex Formation Parameters for Example PROTACs
| PROTAC ID | Target POI | E3 Ligase | EC50 (nM) | Max TR-FRET Ratio | Cooperativity (α) |
| PROTAC-A | BRD4 | VHL | 25.5 | 31,500 | 15.2 |
| PROTAC-B | BRD4 | VHL | 150.8 | 18,200 | 3.1 |
| PROTAC-C | BRD4 | VHL | 8.2 | 45,100 | 40.5 |
| Negative-Ctrl | BRD4 | VHL | >10,000 | 5,500 | N/A |
Cooperativity (α) is a measure of how the binding of one protein partner to the PROTAC influences the binding of the other. It is often determined using orthogonal methods like SPR or ITC.[14][15][16] A value >1 indicates positive cooperativity, enhancing complex formation.
Table 2: Binary Binding Affinities (Determined by SPR)
Surface Plasmon Resonance (SPR) is a label-free technology often used to determine the binary binding affinities required to calculate cooperativity.[1][17]
| Interaction | PROTAC ID | Dissociation Constant (KD) (nM) |
| PROTAC-A <=> POI | PROTAC-A | 180 |
| PROTAC-A <=> E3 Ligase | PROTAC-A | 390 |
| PROTAC-C <=> POI | PROTAC-C | 95 |
| PROTAC-C <=> E3 Ligase | PROTAC-C | 330 |
Conclusion
The characterization of ternary complex formation is fundamental to the successful development of PROTAC degraders. The use of custom-labeled reagents, such as an E3 ligase conjugated to a fluorophore via the This compound linker, enables robust and sensitive proximity-based assays like TR-FRET. This approach allows for the quantitative assessment of PROTAC-mediated protein-protein interactions, providing critical data to guide medicinal chemistry efforts and advance the discovery of novel protein degraders.
References
- 1. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 3. Ternary Complex Formation [worldwide.promega.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gentaur.com [gentaur.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. en.ice-biosci.com [en.ice-biosci.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 17. med.emory.edu [med.emory.edu]
Application Notes: High-Resolution SPR Analysis of PROTACs Featuring a Mal-PEG4-Lys(TFA)-NH-m-PEG24 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These molecules consist of a ligand that binds to a target protein (the "warhead"), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and proteasomal degradation of the target protein. The linker composition and length, such as the Mal-PEG4-Lys(TFA)-NH-m-PEG24 linker, play a crucial role in optimizing the geometry and stability of this ternary complex, ultimately influencing the efficiency of protein degradation.
Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical biosensing technique that is exceptionally well-suited for the detailed kinetic characterization of PROTACs.[1][2] SPR enables the precise measurement of binding affinities (K D), association rates (k a), and dissociation rates (k d) for both the binary interactions (PROTAC-target and PROTAC-E3 ligase) and the pivotal ternary complex formation.[3][4] This detailed kinetic information is invaluable for the rational design and optimization of PROTACs.
These application notes provide a comprehensive guide to the SPR-based analysis of PROTACs synthesized with a this compound linker. Included are detailed protocols for the characterization of binary and ternary complexes, along with illustrative data presented in a clear, tabular format.
Key Performance Indicators in PROTAC SPR Analysis
A thorough SPR analysis of a PROTAC provides several key parameters that are predictive of its biological activity:
-
Binary Affinities (K D): The binding strength of the PROTAC to its isolated target protein and E3 ligase. While important, high binary affinity does not always correlate with potent degradation.
-
Ternary Complex Kinetics (k a, k d, K D): The rates of formation and dissociation, and the overall stability of the tripartite complex. A stable ternary complex is often a prerequisite for efficient ubiquitination.
-
Cooperativity (α): A measure of how the binding of one protein partner influences the PROTAC's affinity for the other. Positive cooperativity (α > 1), where the formation of the binary complex enhances the binding of the third component, is often a hallmark of an effective PROTAC.
Data Presentation: Illustrative Kinetic Parameters
The following tables summarize representative quantitative data that can be obtained from an SPR analysis of PROTACs.
Note: The following data are for illustrative purposes and are based on published results for well-characterized PROTACs. Actual results for PROTACs containing the this compound linker will be dependent on the specific target and E3 ligase ligands.
Table 1: Binary Interaction Analysis
| Interaction | Analyte (PROTAC) Conc. Range (nM) | k a (M⁻¹s⁻¹) | k d (s⁻¹) | K D (nM) |
| PROTAC with Target Protein | 1.6 - 1000 | 1.2 x 10⁵ | 1.6 x 10⁻² | 133 |
| PROTAC with E3 Ligase | 1.6 - 1000 | 9.8 x 10⁴ | 1.1 x 10⁻² | 112 |
Table 2: Ternary Complex Analysis (Pre-formed Analyte)
| Interaction | Analyte (PROTAC + Target Protein) Conc. Range (nM) | k a (M⁻¹s⁻¹) | k d (s⁻¹) | K D (nM) | Cooperativity (α) |
| Ternary Complex Formation | 1.0 - 500 | 2.5 x 10⁶ | 5.0 x 10⁻³ | 2.0 | >1 |
Table 3: Ternary Complex Analysis (Sequential Injection)
| Injection Step | Analyte | Conc. (nM) | Response (RU) |
| 1 | PROTAC | 100 | 50 |
| 2 | Target Protein | 200 | 150 |
Experimental Protocols
The following are detailed protocols for the SPR-based analysis of PROTACs. These protocols are generalized and may require optimization based on the specific proteins and PROTAC being investigated.
Protocol 1: Binary Interaction Analysis
Objective: To determine the binding kinetics and affinity of the PROTAC for the target protein and the E3 ligase individually.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Amine coupling kit (EDC, NHS, Ethanolamine) or Ni-NTA for His-tagged proteins
-
Purified, recombinant target protein and E3 ligase
-
PROTAC synthesized with this compound linker
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a 1:1 mixture of EDC and NHS.
-
Inject the protein to be immobilized (either target protein or E3 ligase) at a concentration of 10-50 µg/mL in immobilization buffer.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
For His-tagged proteins, use an NTA sensor chip and follow the manufacturer's protocol for nickel charging and protein capture.
-
-
Kinetic Analysis:
-
Prepare a dilution series of the PROTAC in running buffer (e.g., 0, 1.6, 3.1, 6.3, 12.5, 25, 50, 100 nM).
-
Inject the different concentrations of the PROTAC over the immobilized protein surface, typically for 120-180 seconds.
-
Allow for dissociation in running buffer for 300-600 seconds.
-
Regenerate the surface between cycles with a short pulse of regeneration solution if necessary.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
Subtract the reference surface data and the blank injections from the sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k a, k d, and K D.
-
Protocol 2: Ternary Complex Analysis
Objective: To measure the kinetics and affinity of the PROTAC-induced ternary complex.
Methodology A: Pre-formed Analyte Injection
-
Immobilization: Immobilize the E3 ligase on the sensor chip as described in Protocol 1.
-
Analyte Preparation: Prepare a dilution series of the PROTAC in running buffer. To each PROTAC dilution, add a constant, saturating concentration of the target protein. Incubate for at least 30 minutes to allow for the formation of the binary PROTAC-target protein complex.
-
Kinetic Analysis:
-
Inject the pre-formed PROTAC-target protein complexes over the immobilized E3 ligase surface.
-
Follow the same injection, dissociation, and regeneration steps as in Protocol 1.
-
-
Data Analysis:
-
Fit the sensorgram data to a 1:1 binding model to determine the kinetics of the ternary complex formation.
-
Calculate the cooperativity factor (α) using the formula: α = K D (binary PROTAC-E3 ligase) / K D (ternary complex).
-
Methodology B: Sequential Injection
-
Immobilization: Immobilize the E3 ligase on the sensor chip.
-
Sequential Injections:
-
Inject a single concentration of the PROTAC over the E3 ligase surface until a steady-state binding is reached.
-
Without a dissociation phase, immediately inject the target protein over the surface. An increase in response indicates the formation of the ternary complex.
-
Follow with a dissociation phase in running buffer.
-
-
Data Analysis: This method is more qualitative but provides clear evidence of ternary complex formation. The stability of the complex can be inferred from the dissociation rate.
Mandatory Visualizations
Caption: Experimental workflow for SPR analysis of PROTACs.
Caption: Signaling pathway of PROTAC-mediated ternary complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Work | Protein Stabilization with Metal–Organic Frameworks for Drug Delivery and Catalysis | ID: k3569466m | Arch : Northwestern University Institutional Repository [nufia.library.northwestern.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
Application of Mal-PEG4-Lys(TFA)-NH-m-PEG24 in Oncology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG4-Lys(TFA)-NH-m-PEG24 is a heterobifunctional linker molecule with significant potential in oncology research and drug development. Its unique structure, incorporating a maleimide (B117702) group, a lysine (B10760008) core, and two distinct polyethylene (B3416737) glycol (PEG) chains of 4 and 24 units, makes it a versatile tool for the synthesis of advanced therapeutic agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The trifluoroacetyl (TFA) protecting group on the lysine side-chain allows for selective deprotection and further functionalization.
The maleimide group provides a reactive handle for conjugation to thiol-containing molecules, such as cysteine residues on antibodies or small molecule drugs. The PEG chains enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates, which can lead to improved therapeutic outcomes.[1][][3] The lysine core offers a scaffold for creating branched structures, potentially increasing drug-to-antibody ratios (DARs) in ADCs or enabling the attachment of multiple moieties.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs and PROTACs for oncology research.
Key Applications in Oncology Research
The structural features of this compound make it suitable for two primary applications in oncology:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies (mAbs) that target tumor-specific antigens. The PEG chains can help to overcome the hydrophobicity of many cytotoxic payloads and improve the overall pharmacological profile of the ADC.[1][4] The maleimide group allows for site-specific conjugation to engineered cysteine residues or reduced interchain disulfides on the antibody.[][]
-
Proteolysis Targeting Chimeras (PROTACs): this compound can serve as a linker to connect a target protein-binding ligand (warhead) with an E3 ubiquitin ligase-binding ligand.[6][7] The PEG chains provide the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[][8][9] The lysine core could potentially be used to create multi-headed PROTACs.
Data Presentation
As no specific experimental data for this compound is currently available in the public domain, the following tables present hypothetical, yet realistic, data to illustrate how quantitative results for an ADC and a PROTAC developed with this linker could be structured.
Table 1: Hypothetical In Vitro Cytotoxicity of a Her2-Targeting ADC Synthesized with this compound-Payload
| Cell Line | Her2 Expression | IC50 (nM) with ADC | IC50 (nM) with Free Payload |
| SK-BR-3 | High | 1.5 | 50 |
| BT-474 | High | 2.8 | 50 |
| MDA-MB-231 | Low | >1000 | 45 |
| MCF-7 | Low | >1000 | 48 |
Table 2: Hypothetical Degradation Profile of a BRD4-Targeting PROTAC Synthesized with this compound
| Cell Line | Treatment Time (hours) | PROTAC Concentration (nM) | BRD4 Degradation (%) | DC50 (nM) |
| HeLa | 24 | 1 | 25 | 15 |
| HeLa | 24 | 10 | 60 | 15 |
| HeLa | 24 | 100 | 95 | 15 |
| HeLa | 48 | 10 | 85 | 8 |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and evaluation of an ADC and a PROTAC using this compound. These protocols are based on established methodologies and may require optimization for specific applications.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a two-step process for conjugating a thiol-containing cytotoxic payload to a monoclonal antibody using this compound.
Step 1: Activation of the Linker and Conjugation to the Payload
-
Deprotection of the Lysine Amine:
-
Dissolve this compound in a suitable solvent such as dimethylformamide (DMF).
-
Add a mild base (e.g., piperidine) to remove the TFA protecting group from the lysine side-chain amine.
-
Monitor the reaction by LC-MS until completion.
-
Purify the deprotected linker by reverse-phase HPLC.
-
-
Activation of the Payload:
-
If the payload has a carboxylic acid group, dissolve it in anhydrous DMF.
-
Add a coupling agent (e.g., HATU) and an amine base (e.g., DIPEA) to activate the carboxylic acid.
-
-
Conjugation of Payload to Linker:
-
Add the deprotected linker solution to the activated payload solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the linker-payload conjugate by reverse-phase HPLC.
-
Step 2: Conjugation of the Linker-Payload to the Antibody
-
Antibody Reduction:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS with EDTA, pH 7.2).
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to selectively reduce interchain disulfide bonds. The amount of TCEP will determine the number of available thiol groups and thus the final drug-to-antibody ratio (DAR).
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP by size-exclusion chromatography.
-
-
Conjugation Reaction:
-
Dissolve the linker-payload conjugate in a co-solvent like DMSO.
-
Add the linker-payload solution to the reduced antibody solution. A typical molar excess of the linker-payload is 5-10 fold over the available thiol groups.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C overnight.
-
-
Purification and Characterization of the ADC:
-
Purify the ADC from unreacted linker-payload and other impurities using size-exclusion chromatography or protein A chromatography.
-
Characterize the ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
-
Protocol 2: Synthesis of a PROTAC
This protocol outlines the synthesis of a PROTAC molecule by sequentially conjugating a target protein ligand and an E3 ligase ligand to the this compound linker.
Step 1: Conjugation of the First Ligand (e.g., Target Protein Ligand with a Thiol Group)
-
Reaction with Maleimide:
-
Dissolve the this compound linker in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Dissolve the thiol-containing target protein ligand in a compatible solvent (e.g., DMSO).
-
Add the ligand solution to the linker solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Purify the resulting conjugate by reverse-phase HPLC.
-
Step 2: Deprotection and Conjugation of the Second Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid)
-
TFA Deprotection:
-
Dissolve the purified conjugate from Step 1 in a suitable solvent.
-
Add a mild base to remove the TFA protecting group from the lysine amine.
-
Monitor the reaction by LC-MS and purify the deprotected intermediate.
-
-
Activation of the Second Ligand:
-
Dissolve the E3 ligase ligand (with a carboxylic acid) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU) and an amine base (e.g., DIPEA).
-
-
Final Conjugation:
-
Add the deprotected intermediate to the activated E3 ligase ligand solution.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Step 3: In Vitro Evaluation of the PROTAC
-
Western Blotting for Protein Degradation:
-
Culture cancer cells of interest to an appropriate density.
-
Treat the cells with varying concentrations of the synthesized PROTAC for different time points (e.g., 6, 12, 24, 48 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and Western blot analysis using an antibody specific to the target protein. Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Mandatory Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Caption: Mechanism of Action of a PROTAC.
Caption: Structural Components and Applications of the Linker.
References
Application Note: Western Blot Protocol for Confirming PROTAC-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein from the cell by hijacking the body's own ubiquitin-proteasome system.[3][4] This application note provides a detailed protocol for utilizing Western blotting to confirm and quantify the degradation of a target protein following treatment with a PROTAC.
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite complex brings the E3 ligase into close proximity with the POI, facilitating the transfer of ubiquitin to the target protein.[5] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can be recycled to target another protein molecule.[5][6]
Western blotting is a fundamental and widely used technique to assess the efficacy of a PROTAC by measuring the reduction in the levels of the target protein.[2][7] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of PROTAC-mediated protein degradation and the general experimental workflow for its confirmation by Western blot.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. selvita.com [selvita.com]
Troubleshooting & Optimization
Troubleshooting low yield in Mal-PEG4-Lys(TFA)-NH-m-PEG24 conjugation
Welcome to the technical support center for the Mal-PEG4-Lys(TFA)-NH-m-PEG24 linker. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a significantly lower than expected yield for my conjugation reaction. What are the primary factors I should investigate?
Low conjugation yield is a common issue that can stem from several factors throughout the experimental workflow. The most critical aspects to examine are the integrity of your reagents, the reaction conditions, and the potential for side reactions. A systematic approach to troubleshooting is recommended to pinpoint the exact cause.
Key Troubleshooting Areas:
-
Maleimide (B117702) Integrity: The maleimide group is susceptible to hydrolysis, which renders it inactive for conjugation.
-
Thiol Availability: The target thiol on your molecule must be in its reduced, free form to react with the maleimide.
-
Reaction Conditions: Suboptimal pH, incorrect stoichiometry, or inappropriate reaction time and temperature can drastically reduce efficiency.
-
Side Reactions: Several competing reactions can consume the maleimide or the thiol, or lead to undesired products.
Below is a troubleshooting workflow to guide your investigation.
Caption: Troubleshooting logic for low conjugation yield.
Q2: What is the optimal pH for the conjugation reaction, and why is it so important?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4] This pH range represents a critical balance:
-
Below pH 6.5: The reaction rate slows down because the thiol group is predominantly in its protonated (-SH) form, which is less nucleophilic than the thiolate anion (-S⁻).
-
Above pH 7.5: The concentration of the reactive thiolate increases, but two significant side reactions become more prevalent:
-
Hydrolysis of the maleimide ring: This reaction opens the ring, forming an unreactive maleamic acid, which is a primary cause of low yield.[3][5]
-
Reaction with primary amines: The maleimide can react with the ε-amino group of lysine (B10760008) residues or the N-terminal amine of your molecule, leading to non-specific conjugation.[2][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][5]
-
| pH Range | Thiol Reactivity | Maleimide Stability | Reaction with Amines | Recommendation |
| < 6.5 | Low | High | Minimal | Not recommended (slow reaction) |
| 6.5 - 7.5 | Optimal | Good | Minimal | Recommended for high yield and specificity |
| > 7.5 | High | Low (Hydrolysis) | Significant | Not recommended (low yield and side products) |
Q3: How do I handle and prepare the this compound linker to ensure its reactivity?
Proper handling and preparation are crucial to prevent the degradation of the maleimide group.
-
Storage: Store the lyophilized linker at -20°C with a desiccant.[1][7]
-
Stock Solution: Prepare a stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2] This stock solution can be stored at -20°C for short periods.
-
Working Solution: Aqueous solutions of the linker are not recommended for storage due to the risk of hydrolysis.[5] Prepare aqueous working solutions immediately before use by adding the required amount of the organic stock solution to your reaction buffer. The final concentration of the organic solvent in the reaction mixture should ideally be below 10% to avoid affecting protein solubility and stability.[8]
Q4: My protein/peptide has disulfide bonds. Is a reduction step necessary?
Yes, a reduction step is mandatory if the target cysteine residues are involved in disulfide bonds. Maleimides react specifically with free sulfhydryl (-SH) groups, not with oxidized disulfide (S-S) bonds.
Recommended Reducing Agents:
| Reducing Agent | Advantages | Disadvantages |
| TCEP (Tris(2-carboxyethyl)phosphine) | Odorless, stable, and effective over a wide pH range. Does not contain a thiol group, so it does not need to be removed before adding the maleimide reagent. | More expensive than DTT. |
| DTT (Dithiothreitol) | Strong reducing agent. | Contains thiol groups and must be completely removed before adding the maleimide linker to prevent it from competing in the reaction. Removal is typically done by size-exclusion chromatography (e.g., desalting columns) or dialysis. |
Protocol for Disulfide Bond Reduction with TCEP:
-
Dissolve your protein/peptide in a degassed reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2, containing EDTA).
-
Add a 10-100 fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
The reduced protein/peptide is now ready for direct use in the conjugation reaction.
Q5: The long m-PEG24 chain on the linker might be causing issues. How can I address potential steric hindrance?
The long, flexible m-PEG24 chain can indeed introduce steric hindrance, potentially limiting the accessibility of the maleimide group to the thiol on your molecule, especially if the thiol is in a sterically crowded environment.[9]
Strategies to Mitigate Steric Hindrance:
-
Increase Molar Excess of Linker: Using a higher molar excess of the this compound linker can help drive the reaction to completion.
-
Optimize Reaction Time: A longer incubation time (e.g., overnight at 4°C) may be necessary to allow for successful conjugation.
-
Consider a Longer Spacer on the Thiol-Containing Molecule: If you are designing the thiol-containing molecule, introducing a longer, flexible spacer arm leading to the cysteine residue can improve accessibility.
-
Slightly Increase Reaction Temperature: While most conjugations are performed at room temperature or 4°C, a modest increase in temperature (e.g., to 37°C) could potentially increase the flexibility of the molecules and overcome minor steric barriers. However, this should be done with caution as it can also increase the rate of maleimide hydrolysis.
Q6: I need to deprotect the TFA group on the lysine after conjugation. How can I do this without affecting the newly formed thioether bond?
The trifluoroacetyl (TFA) protecting group on the lysine is typically removed under basic conditions. However, the succinimide (B58015) thioether bond formed during conjugation can be susceptible to hydrolysis or a retro-Michael reaction, especially at higher pH. Therefore, a careful deprotection strategy is required.
Recommended Deprotection Conditions:
A mild basic condition is recommended. A common method for TFA deprotection is treatment with aqueous piperidine (B6355638) or ammonia. For this specific application, a dilute solution of piperidine in an aqueous buffer at a controlled pH is a good starting point.
Experimental Protocol for TFA Deprotection (to be optimized):
-
After the conjugation reaction and purification of the conjugate, dissolve the conjugate in an appropriate buffer.
-
Add a dilute solution of aqueous piperidine (e.g., 5-10% v/v) to the conjugate solution.
-
Monitor the reaction closely by HPLC-MS to determine the time required for complete deprotection while minimizing degradation of the thioether linkage.
-
Once deprotection is complete, immediately neutralize the reaction and proceed with purification to remove the piperidine and any byproducts.
It is crucial to perform small-scale pilot experiments to optimize the piperidine concentration and reaction time for your specific conjugate.
Experimental Protocols
General Protocol for this compound Conjugation to a Cysteine-Containing Peptide
This protocol provides a general starting point. Optimization of molar ratios and reaction times may be necessary.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2 (degassed)
-
Quenching Reagent: 1 M N-acetylcysteine or 2-mercaptoethanol
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Prepare the Peptide: Dissolve the cysteine-containing peptide in the degassed reaction buffer. If disulfide bonds are present, perform a reduction step with TCEP as described in Q4.
-
Prepare the Linker: Immediately before use, dissolve the this compound in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the peptide solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive.
-
Quenching (Optional): To stop the reaction and consume any excess maleimide, add a small molar excess of a quenching reagent (relative to the initial amount of maleimide linker). Incubate for an additional 30 minutes.
-
Purification: Purify the conjugate from unreacted peptide, linker, and quenching reagent using an appropriate chromatographic method such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).[10][11][12][13]
Caption: General experimental workflow for conjugation.
Data Presentation
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Range | Rationale | Potential Issue if Deviated |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[1][2][3] | Low pH: slow reaction. High pH: maleimide hydrolysis, reaction with amines.[2][3][5] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (start) | Drives the reaction to completion. | Too low: incomplete reaction. Too high: difficult purification. |
| Temperature | Room Temperature (20-25°C) or 4°C | Controls reaction rate and stability. | High temp: increased hydrolysis. Low temp: slower reaction. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Allows for sufficient reaction completion. | Too short: incomplete reaction. Too long: potential for side reactions. |
| Solvent for Linker Stock | Anhydrous DMSO or DMF | Prevents premature hydrolysis of maleimide.[2] | Aqueous or non-anhydrous solvents will lead to linker inactivation. |
Visualization of Reaction Pathway
Caption: Desired reaction pathway and potential side reactions.
References
- 1. MAL-PEG4-Lys(TFA)-NH-mPEG24 - CD Bioparticles [cd-bioparticles.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. enovatia.com [enovatia.com]
- 4. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Mal-PEG4-amine, 2221042-92-6 | BroadPharm [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. sciex.com [sciex.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PRO-TAC Linker Length
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on linker optimization for Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PROTAC binds to the target protein and the E3 ligase in binary assays but fails to induce degradation. What are the potential linker-related issues?
Answer: This is a common challenge that often points to issues with ternary complex formation. The linker is critical for the productive assembly of the Target-PROTAC-E3 Ligase complex.[1] Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker might be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][2] Conversely, a linker that is too long or overly flexible could lead to unstable or non-productive ternary complexes where ubiquitination sites are not accessible.[1][2]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that lysine (B10760008) residues are not positioned correctly for ubiquitination by the E2 ubiquitin-conjugating enzyme.[1]
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching sufficient intracellular concentrations to be effective.[1][3]
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Q2: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization help?
Answer: The "hook effect" occurs when high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex, reducing degradation efficiency.[1][4] While this is an inherent characteristic of the PROTAC mechanism, linker design can significantly influence its severity.[1][4]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second.[1] This stabilizes the ternary complex over the binary ones and can mitigate the hook effect.[1][4]
-
Modify Linker Flexibility and Length: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[1] Systematically screening different linker lengths is crucial, as an optimal length can maximize ternary complex stability.[5]
Quantitative Data on Linker Length
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] Empirical testing of a series of PROTACs with varying linker lengths is necessary to identify the most potent degrader.[2] Below are summaries of quantitative data from studies evaluating the impact of linker length.
Table 1: Effect of Linker Length on BRD4 Degradation Data illustrates that for BRD4 degradation using a specific warhead and E3 ligand, a clear optimal linker length emerges.
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 8 | >1000 | <20 |
| PROTAC B | PEG | 12 | 50 | ~90 |
| PROTAC C | PEG | 16 | 200 | ~70 |
| PROTAC D | Alkyl Chain | 10 | 85 | ~85 |
| PROTAC E | Alkyl Chain | 14 | 25 | >95 |
| PROTAC F | Alkyl Chain | 18 | 150 | ~75 |
Table 2: Effect of Linker Length on Estrogen Receptor (ERα) and p38α Degradation These findings underscore the critical nature of fine-tuning the linker to achieve maximal degradation for different targets.[2]
| Target Protein | Linker Length (atoms) | Degradation Efficacy |
| ERα | 12 | Low |
| ERα | 16 | Optimal |
| ERα | 20 | Reduced |
| p38α | 12 | Moderate |
| p38α | 15-17 | Optimal |
| p38α | 20 | Low |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation (DC50/Dmax Determination)
Objective: To visually and quantitatively assess the reduction in the target protein level following PROTAC treatment.[6]
Materials:
-
Cell line expressing the target protein[7]
-
PROTAC compound stock solution (in DMSO)[7]
-
Vehicle control (DMSO)[7]
-
Ice-cold Phosphate-Buffered Saline (PBS)[9]
-
Lysis buffer (e.g., RIPA) with protease/phosphatase inhibitors[9]
-
BCA Protein Assay Kit[8]
-
SDS-PAGE gels, electrophoresis and transfer apparatus[9]
-
PVDF or nitrocellulose membranes[9]
-
Blocking buffer (5% non-fat milk or BSA in TBST)[9]
-
Primary antibody for the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody[9]
-
Enhanced Chemiluminescence (ECL) substrate[7]
Methodology:
-
Cell Seeding & Treatment:
-
Cell Lysis & Protein Quantification:
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer.[8] Prepare samples by adding Laemmli buffer and boiling at 95°C for 5-10 minutes.[7]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[7]
-
Transfer proteins to a PVDF membrane.[7]
-
Block the membrane for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies (target and loading control) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[7]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the log of PROTAC concentration to determine DC50 and Dmax values.[8]
-
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
Objective: To measure the PROTAC-induced proximity of the target protein and the E3 ligase in vitro.[4]
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTAC compound
-
TR-FRET donor and acceptor reagents (e.g., anti-His-Terbium and anti-GST-d2)[10]
-
Assay buffer
-
Low-volume 384-well plates[10]
-
TR-FRET enabled plate reader[10]
Methodology:
-
Prepare serial dilutions of the PROTAC in assay buffer.[10]
-
In a 384-well plate, add a fixed concentration of the tagged target protein and E3 ligase to each well.[10]
-
Add the different concentrations of the PROTAC to the wells. Include a no-PROTAC control.[11]
-
Incubate to allow for ternary complex formation (e.g., 60 minutes at room temperature).[11]
-
Add the donor and acceptor-labeled antibodies/reagents.[4]
-
Incubate to allow for antibody binding.[4]
-
Measure the time-resolved fluorescence. An increase in the FRET signal indicates the formation of the ternary complex.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with PEG-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on resolving solubility issues encountered with Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My PEG-based PROTAC is precipitating out of my aqueous buffer. What are the immediate steps I can take?
Answer:
Precipitation of your PEG-based PROTAC from aqueous buffers is a common issue stemming from the molecule's overall hydrophobicity, despite the presence of a hydrophilic PEG linker.[1] Here are immediate steps to troubleshoot this problem:
-
Co-solvent Addition: The first and simplest approach is to introduce a water-miscible organic co-solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial in vitro experiments.
-
pH Adjustment: If your PROTAC contains ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. For basic moieties, lowering the pH can lead to protonation and increased solubility. Conversely, for acidic groups, increasing the pH can enhance solubility.
-
Use of Solubilizing Excipients: Consider the addition of solubilizing agents to your buffer. These can include surfactants or cyclodextrins, which can encapsulate the hydrophobic regions of the PROTAC molecule, increasing its apparent solubility.
Question 2: I'm observing poor cell permeability with my PEG-based PROTAC, which I suspect is related to its solubility. How can I address this?
Answer:
Poor cell permeability can indeed be linked to solubility issues, as the PROTAC needs to be in solution to partition across the cell membrane. However, the relationship is complex, as increasing hydrophilicity to boost solubility can sometimes hinder passive diffusion across the lipid bilayer.[2][3]
Strategies to Improve Cell Permeability:
-
Optimize Linker Length and Composition: The length and nature of the PEG linker are critical.[4] While PEG linkers generally enhance aqueous solubility, an excessively long or flexible linker might not be optimal for cell permeability.[5][6] Systematically synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5) to find the optimal balance between solubility and permeability.[4]
-
Introduce More Lipophilic or Rigid Linker Elements: If your PROTAC is highly soluble but still poorly permeable, consider replacing a portion of the PEG linker with a more rigid or lipophilic moiety, such as an alkyl chain or a phenyl ring.[1][7] This can improve the molecule's ability to cross the cell membrane.
-
Incorporate Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can shield polar groups, reducing the molecule's effective polarity and improving its permeability.[7] This can be achieved through strategic placement of hydrogen bond donors and acceptors in the linker and ligands.
Question 3: How can I improve the solubility of my PEG-based PROTAC for in vivo studies?
Answer:
For in vivo applications, formulation strategies are key to overcoming the solubility limitations of PEG-based PROTACs.[8]
Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in an amorphous state within a polymer matrix.[9][10] The high-energy amorphous form of the PROTAC has a higher apparent solubility than its crystalline counterpart.
-
Common Polymers: Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), Soluplus®, and Eudragit® are frequently used polymers for creating ASDs.[8][9]
-
-
Nanoformulations: Encapsulating the PROTAC within nanoparticles can significantly improve its solubility and pharmacokinetic profile.[11]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA-PEG can be used to create nanoparticles that encapsulate the PROTAC.[8]
-
Lipid-Based Formulations: Liposomes and lipid nanoparticles (LNPs) can effectively solubilize hydrophobic PROTACs and facilitate their delivery.[11]
-
-
Use of Biorelevant Buffers: During preclinical assessment, testing the solubility of your PROTAC in biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) can provide a more accurate prediction of its in vivo behavior.[7] Some PROTACs show improved solubility in these buffers, suggesting that administration with food could enhance oral absorption.[7]
Table 1: Comparison of Formulation Strategies for Improving PROTAC Solubility
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the PROTAC in a high-energy amorphous state, increasing apparent solubility.[9] | Well-established technique, can significantly increase oral bioavailability.[9] | Potential for recrystallization over time, requires careful polymer selection. |
| Polymeric Nanoparticles | Encapsulates the PROTAC within a polymer matrix, improving solubility and providing controlled release.[8] | Can improve pharmacokinetics and enable targeted delivery.[11] | More complex manufacturing process, potential for immunogenicity. |
| Lipid-Based Formulations (Liposomes, LNPs) | Solubilizes the PROTAC within a lipid bilayer or core.[11] | High drug loading capacity, can improve permeability and reduce toxicity.[11] | Can have stability issues, manufacturing can be complex. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using HPLC-UV
This protocol provides a method to determine the kinetic solubility of a PROTAC in a buffer of interest.
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Centrifuge with a plate rotor
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Method:
-
Add the PROTAC stock solution to the aqueous buffer in a 96-well plate to achieve a final concentration (e.g., 200 µM) where the DMSO concentration is low (e.g., ≤1%).
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.
-
Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Carefully transfer a known volume of the supernatant to a new plate, avoiding disturbance of the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC standard curve.
-
Analyze the diluted supernatant by HPLC-UV to determine the concentration of the dissolved PROTAC.
-
The measured concentration represents the kinetic solubility of the PROTAC in the tested buffer.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol outlines a common laboratory-scale method for preparing an ASD.
Materials:
-
PEG-based PROTAC
-
Polymer (e.g., HPMCAS)
-
Volatile organic solvent (e.g., dichloromethane, methanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Method:
-
Dissolve both the PROTAC and the polymer in the organic solvent in a round-bottom flask. The drug-to-polymer ratio will need to be optimized (e.g., 1:4 by weight).
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure.
-
Once a solid film is formed on the wall of the flask, transfer the flask to a vacuum oven.
-
Dry the solid under high vacuum at an elevated temperature (below the glass transition temperature of the ASD) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
The resulting solid is the amorphous solid dispersion, which can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in PROTAC solubility?
A1: The PEG linker is incorporated into a PROTAC structure primarily to increase its water solubility.[5][12] The repeating ethylene (B1197577) glycol units are hydrophilic and can form hydrogen bonds with water molecules, which helps to counteract the often-hydrophobic nature of the two ligands.[1][] This improved solubility is crucial for both in vitro assays and in vivo applications.
Q2: How does PEG linker length affect PROTAC solubility and efficacy?
A2: The length of the PEG linker has a significant impact on both the physicochemical properties and the biological activity of a PROTAC.[4]
-
Solubility: Generally, a longer PEG linker will lead to higher aqueous solubility.[4]
-
Efficacy: The linker must be of an optimal length to allow for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4] A linker that is too short may cause steric hindrance, while a linker that is too long can lead to reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.[4] The optimal linker length must be determined empirically for each PROTAC system.
Q3: What analytical techniques are best for assessing PROTAC solubility?
A3: Several analytical techniques can be used to measure the solubility of PROTACs. The choice of method often depends on the stage of development and the required throughput.
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: This is a widely used and reliable method for quantifying the concentration of a dissolved PROTAC in a saturated solution.[][15]
-
Nephelometry: This technique measures the light scattered by undissolved particles and can be used for high-throughput kinetic solubility screening.
-
Chemiluminescent Nitrogen Detection (CLND): This method provides a direct measure of the total nitrogen content in a solution, which can be correlated to the PROTAC concentration.
Q4: Can modifying the E3 ligase ligand affect the solubility of a PEG-based PROTAC?
A4: Yes, the choice of E3 ligase ligand can influence the overall solubility of the PROTAC. Ligands for different E3 ligases (e.g., VHL, CRBN) have distinct physicochemical properties. For instance, PROTACs that utilize smaller, more "drug-like" ligands for CRBN may have better solubility and permeability profiles compared to those using larger, more complex ligands for VHL.[7]
Q5: What is the "hook effect" and how does it relate to PROTAC solubility?
A5: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations.[2] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2] While not directly a solubility issue, poor solubility can lead to inaccurate concentration determinations and complicate the interpretation of the hook effect. Ensuring the PROTAC is fully solubilized across the entire concentration range is crucial for accurately assessing its degradation profile.
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming the Hook Effect in PROTACs with Long PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hook effect in Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the utility of long Polyethylene Glycol (PEG) linkers as a mitigation strategy.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This phenomenon results in a characteristic bell-shaped or U-shaped dose-response curve, where maximum degradation (Dmax) is observed at an optimal, intermediate PROTAC concentration, and degradation is reduced at both lower and higher concentrations.[1][3] The underlying cause is the formation of non-productive binary complexes at excessive PROTAC concentrations. Instead of forming the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation, the PROTAC separately binds to the target protein and the E3 ligase, sequestering them in these inactive binary states.[2][4]
Q2: Why is it critical to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to significant misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as inactive if it is tested at concentrations that are too high, placing it on the downward slope of the bell-shaped curve where degradation is minimal.[2] Understanding this effect is crucial for the accurate determination of key pharmacodynamic parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for advancing promising compounds.[2][5]
Q3: How do long PEG linkers help in overcoming the hook effect?
A3: The linker component of a PROTAC is a critical determinant of its efficacy, and its length and composition significantly influence the formation and stability of the ternary complex.[6][7] Long PEG linkers can offer several advantages in mitigating the hook effect:
-
Increased Flexibility: The inherent flexibility of PEG chains can allow the PROTAC to adopt a more energetically favorable conformation for the formation of a stable ternary complex.[8] This adaptability can be crucial for accommodating the surfaces of the two proteins.
-
Optimal Distance: For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be necessary to effectively bridge the two proteins and facilitate a productive interaction.[9]
-
Enhanced Cooperativity: A well-designed linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[5] This stabilizes the ternary complex, making its formation more favorable than the non-productive binary complexes, even at higher PROTAC concentrations.
Studies have shown a significant correlation between linker length and degradation efficacy. For instance, in a series of estrogen receptor (ER)-α targeting PROTACs, a 16-atom linker was found to be optimal for degradation.[8]
Q4: What factors can influence the magnitude of the hook effect?
A4: The magnitude of the hook effect is influenced by several factors, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for its target protein and the E3 ligase play a significant role.[1]
-
Cellular Context: The expression levels of the target protein and the E3 ligase in the specific cell line being used can impact the concentration at which the hook effect is observed.[10]
-
PROTAC Valency: The number of binding moieties on the PROTAC can also influence the hook effect, though the relationship is complex and can be context-dependent.[10]
-
Linker Composition: The length, rigidity, and chemical nature of the linker directly impact the stability and cooperativity of the ternary complex, which in turn affects the propensity for the hook effect.[6][7]
Troubleshooting Guides
Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.
-
Likely Cause: This is the classic presentation of the hook effect.[2]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure that the concentration range of the PROTAC in your experiment is wide enough to capture the full bell-shaped curve. It is recommended to test a broad range of concentrations, for example, from 1 pM to 100 µM.[2]
-
Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration (Dmax) and a higher, "hooked" concentration. This will help in understanding the kinetics of degradation.[1]
-
Assess Ternary Complex Formation: Utilize biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to directly measure the formation of the ternary complex at different PROTAC concentrations.[3][11] A decrease in ternary complex formation at high concentrations would confirm the hook effect mechanism.
-
Issue 2: The PROTAC shows weak or no degradation at expectedly active concentrations.
-
Likely Cause: The tested concentrations may fall entirely within the hook effect region, or the PROTAC may have poor cell permeability.[2][4]
-
Troubleshooting Steps:
-
Test a Wider and Lower Concentration Range: It is possible that the initial concentrations tested were too high. Test a very broad range of concentrations, including those in the picomolar and low nanomolar range.[12]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that a PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical assays.[2]
-
Evaluate Cell Permeability: Assess the cell permeability of the PROTAC using an assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA). Poor permeability can be a reason for lack of cellular activity.[13]
-
Check E3 Ligase Expression: Confirm that the cell line being used expresses the recruited E3 ligase at sufficient levels.[13]
-
Issue 3: How can the hook effect be mitigated in my experiments?
-
Troubleshooting Steps:
-
Optimize PROTAC Concentration: Once the optimal concentration for maximal degradation (Dmax) is identified from a detailed dose-response curve, use concentrations at or below this for future experiments.[2]
-
Enhance Cooperativity: While not a direct experimental manipulation for the end-user, it is important to consider that the rational design of the PROTAC linker can introduce favorable protein-protein interactions that stabilize the ternary complex and reduce the hook effect.[5]
-
Systematically Vary the Linker: If you are in the process of designing PROTACs, systematically varying the length and composition of the linker, including the use of long PEG linkers, can help identify a PROTAC with a reduced hook effect.[1]
-
Data Presentation
Table 1: Representative Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration (nM) | Normalized Target Protein Level (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.40 |
| 100 | 0.15 (Dmax) |
| 1000 | 0.55 |
| 10000 | 0.80 |
This table illustrates a typical hook effect, with maximal degradation (Dmax) observed at 100 nM and a reduction in degradation efficacy at higher concentrations.[13]
Table 2: Impact of Linker Length on PROTAC Efficacy
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A | 8 | >1000 | <20 |
| PROTAC-B | 12 | 150 | 65 |
| PROTAC-C (PEG4) | 16 | 25 | 95 |
| PROTAC-D | 20 | 80 | 80 |
This table summarizes a common trend where an optimal linker length, in this case, a 16-atom PEG4 linker, leads to the most potent degradation with the lowest DC50 and highest Dmax values.[12]
Experimental Protocols
1. Western Blotting for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[14]
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is crucial to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[2]
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
2. In Vitro Ubiquitination Assay
This protocol is to determine if the PROTAC can induce the ubiquitination of the target protein.[5][15]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, and biotinylated ubiquitin in an assay buffer.
-
Add the PROTAC at various concentrations (including a vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with streptavidin-HRP to detect biotinylated ubiquitin chains on the target protein.
-
Alternatively, the ubiquitinated target protein can be detected by Western blot using an antibody specific to the target protein, which will show a characteristic ladder of higher molecular weight species.
-
Mandatory Visualizations
Caption: PROTAC Mechanism and the Hook Effect.
Caption: Western Blot Experimental Workflow.
Caption: Troubleshooting Logic for PROTAC Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. marinbio.com [marinbio.com]
- 11. Ternary complex formation - Profacgen [profacgen.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Mal-PEG4-Lys(TFA)-NH-m-PEG24 stability in aqueous buffers for assays
Welcome to the technical support center for Mal-PEG4-Lys(TFA)-NH-m-PEG24. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this PEG-based PROTAC linker in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing common challenges, particularly concerning the stability of this reagent in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous buffers?
A1: The main stability concern for this molecule is the maleimide (B117702) group. Maleimides are susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH.[1][2] This hydrolysis opens the maleimide ring to form a maleamic acid derivative, which is no longer reactive towards thiol groups.[1]
Q2: What is the optimal pH range for working with maleimide-containing compounds?
A2: For reactions involving the maleimide group, such as conjugation to a thiol-containing molecule, the optimal pH range is typically 6.5-7.5.[3] In this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while the rate of maleimide hydrolysis is minimized. For storage or assays where the maleimide's reactivity needs to be preserved, a slightly acidic pH of 6.0-6.5 is recommended for short-term storage in aqueous buffers.[3]
Q3: How does temperature affect the stability of the maleimide group?
A3: Higher temperatures will accelerate the rate of maleimide hydrolysis. Therefore, it is recommended to perform reactions at ambient temperature or on ice to slow down potential degradation.[3] Long-term storage of aqueous solutions is not recommended, but if necessary, should be done at 4°C.[3]
Q4: Are the PEG linkers and other functional groups in this compound stable?
A4: The polyethylene (B3416737) glycol (PEG) chains are generally very stable and not prone to hydrolysis under typical aqueous buffer conditions used in biological assays.[4][5] The amide bond linking the lysine (B10760008) to the PEG chain is also stable. The trifluoroacetyl (TFA) protecting group on the lysine amine is generally stable but can be removed under basic conditions, which should be avoided if the protecting group is intended to remain intact.
Troubleshooting Guide
Problem: Low or no conjugation efficiency to a thiol-containing molecule.
| Potential Cause | Recommended Solution |
| Maleimide Hydrolysis | Prepare aqueous solutions of this compound immediately before use.[2] Avoid storing the compound in aqueous buffers, especially at pH > 7.0. If pre-dissolving is necessary, use an anhydrous solvent like DMSO or DMF.[3] |
| Suboptimal pH of Reaction Buffer | Ensure the pH of your reaction buffer is between 6.5 and 7.5 for efficient conjugation.[3] Buffers outside this range can either reduce the reactivity of the thiol or accelerate the hydrolysis of the maleimide. |
| Oxidation of Thiols | The thiol (sulfhydryl) groups on your protein or peptide may have oxidized to form disulfide bonds.[3] Before conjugation, consider treating your thiol-containing molecule with a reducing agent like TCEP, followed by its removal.[3] Include a chelating agent such as EDTA (1-5 mM) in your buffer to prevent metal-catalyzed oxidation.[3] |
Problem: Variability in assay results over time.
| Potential Cause | Recommended Solution |
| Progressive Hydrolysis of Maleimide | If the assay relies on the intact maleimide, its gradual hydrolysis in the assay buffer can lead to inconsistent results. Prepare fresh solutions for each experiment. If an experiment runs over a long period, assess the stability of the compound under the specific assay conditions (see Experimental Protocol below). |
| Non-specific Binding | The PEG chains can sometimes lead to non-specific interactions. Ensure your assay includes appropriate blocking agents and controls to account for this. |
Stability of Maleimide Group in Aqueous Buffers
The stability of the maleimide group is highly dependent on the pH of the aqueous buffer. The following table summarizes the general stability profile.
| pH Range | Stability of Maleimide Group | Recommendation |
| < 6.0 | High | Suitable for short-term storage. |
| 6.5 - 7.5 | Moderate | Optimal for thiol-maleimide conjugation.[3] |
| > 7.5 | Low | Increased rate of hydrolysis.[1][2] Avoid for storage or prolonged experiments. |
Experimental Protocols
Protocol: Assessment of Maleimide Stability in an Aqueous Buffer
This protocol allows for the determination of the stability of the maleimide group of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Dilute the stock solution into the aqueous buffer of interest to a final concentration that gives a measurable absorbance around 300 nm.
-
Immediately measure the absorbance of the solution at the wavelength of maximum absorbance for the maleimide group (typically ~302 nm). This is your time zero reading.[1]
-
Incubate the solution under the desired assay conditions (e.g., 25°C or 37°C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), measure the absorbance of the solution at the same wavelength.
-
The decrease in absorbance over time corresponds to the hydrolysis of the maleimide group.[1] The half-life of the maleimide in the buffer can be calculated from this data.
Visual Guides
Caption: Hydrolysis of the maleimide group in aqueous buffer.
Caption: Workflow for assessing maleimide stability.
References
Technical Support Center: Optimizing PROTAC Design with Flexible Linkers to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for preventing off-target effects when utilizing flexible PROTAC linkers in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your PROTAC experiments related to off-target effects and provides actionable solutions.
Question 1: My PROTAC is degrading proteins other than my intended target. How can I improve its selectivity?
Answer: Off-target effects, where a PROTAC degrades unintended proteins, are a common challenge.[1] Here are several strategies to enhance selectivity:
-
Optimize the Target-Binding Warhead: The selectivity of your PROTAC is fundamentally influenced by the specificity of the ligand that binds to your protein of interest (POI). Using a more selective binder for your POI can significantly reduce off-target degradation.[1]
-
Modify the Linker: The linker's length, composition, and flexibility play a crucial role in the geometry of the ternary complex (POI-PROTAC-E3 ligase).[1][2] Systematic variations in the linker can disfavor the formation of off-target ternary complexes.[3] Consider synthesizing a library of PROTACs with different linker lengths and compositions to identify the most selective construct.
-
Change the E3 Ligase: Different E3 ligases have distinct sets of natural substrates.[1] If you are observing off-target effects, switching to a different E3 ligase recruiter (e.g., from a CRBN-based ligand to a VHL-based ligand) may abrogate the degradation of specific off-target proteins.[1]
-
Perform Quantitative Proteomics: To proactively identify off-target effects, it is highly recommended to perform global proteomics analysis, such as using Tandem Mass Tagging (TMT), to obtain a comprehensive view of protein level changes after PROTAC treatment.[1][4]
Question 2: I am observing no degradation of my target protein, but I have confirmed binary binding to both the target and the E3 ligase. What could be the issue?
Answer: This scenario often points to a problem with the formation of a productive ternary complex, and the linker is a primary suspect.[5]
-
Suboptimal Linker Length: Even with good binary affinities, the linker may be too short, causing steric hindrance, or too long, failing to bring the POI and E3 ligase into close enough proximity for efficient ubiquitination.[5][6] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[7]
-
Improper Ternary Complex Conformation: The PROTAC may be inducing the formation of a ternary complex, but in a non-productive orientation that does not allow for the transfer of ubiquitin from the E3 ligase to the target protein.[1] Linker modifications can alter the conformational dynamics and promote a more productive arrangement.[5]
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular targets.[1] You can assess cell permeability using specific assays.[5] Modifying the linker to include more hydrophilic elements, like polyethylene (B3416737) glycol (PEG), can sometimes improve solubility and cell uptake.[8]
Question 3: My experimental results for PROTAC efficacy are inconsistent. What are some potential causes and solutions?
Answer: Inconsistent results can stem from several experimental variables.
-
Cellular Conditions: The passage number, confluency, and overall health of your cells can impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[1] It is crucial to standardize cell culture conditions, use cells within a defined passage number range, and maintain consistent seeding densities.[1]
-
PROTAC Stability: The PROTAC compound itself may be unstable in the cell culture medium over the course of your experiment.[1] It is advisable to assess the stability of your PROTAC in the media used for your experiments.[1]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation.[4] This can lead to a decrease in degradation at higher doses. Performing a dose-response experiment is essential to identify the optimal concentration range for degradation and to check for the hook effect.[4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the role of flexible linkers in PROTAC design and off-target effects.
Question 1: What are the advantages and disadvantages of using flexible linkers in PROTACs?
Answer: Flexible linkers, such as alkyl chains and polyethylene glycol (PEG) chains, are the most commonly used type in early-stage PROTAC development.[3][]
-
Advantages:
-
Synthetic Accessibility: They are generally easier and less costly to synthesize and modify.[3][8]
-
Conformational Flexibility: Their flexibility allows the PROTAC to adopt multiple orientations, which increases the likelihood of forming a productive ternary complex between the target protein and the E3 ligase.[3]
-
-
Disadvantages:
-
Entropic Penalty: High flexibility can lead to a significant entropic penalty upon binding, which may reduce the stability of the ternary complex.[3]
-
Poor Physicochemical Properties: Long, flexible linkers can contribute to undesirable properties like high lipophilicity (for alkyl chains) and a large number of rotatable bonds, negatively impacting cell permeability and oral bioavailability.[3]
-
Increased Metabolism: Flexible linkers can be more susceptible to metabolic degradation in vivo.[3]
-
Question 2: How does linker length impact PROTAC efficacy and off-target effects?
Answer: The length of the linker is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair.[3]
-
Efficacy: A linker that is too short may prevent the formation of the ternary complex due to steric clashes.[5][6] Conversely, a linker that is too long may not effectively bring the two proteins together for efficient ubiquitination, or it could lead to the "hook effect".[3][5]
-
Off-Target Effects: The length and composition of the linker influence the conformation of the ternary complex, which in turn can affect which proteins are presented for ubiquitination.[1] A well-designed linker can improve selectivity by disfavoring the formation of off-target ternary complexes.[3]
Question 3: What are the primary types of flexible linkers used in PROTAC design?
Answer: The two most common types of flexible linkers are:
-
Alkyl Chains: These are simple hydrocarbon chains of varying lengths.[3] They provide a high degree of conformational flexibility but are generally hydrophobic, which can affect the PROTAC's solubility.[7]
-
Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene (B1197577) glycol units.[8] They are more hydrophilic than alkyl chains, which can improve the solubility and biocompatibility of the PROTAC.[2][8] However, they may have reduced metabolic stability compared to alkyl linkers.[8]
Question 4: How can I experimentally assess the off-target effects of my PROTAC?
Answer: A multi-pronged approach is recommended for the comprehensive evaluation of off-target protein degradation.[4][10]
-
Global Proteomics: Mass spectrometry-based proteomics is the cornerstone for unbiasedly identifying off-target effects.[4] This involves comparing the protein abundance in cells treated with your PROTAC to control-treated cells.[4]
-
Western Blotting: This is a widely used technique to validate and confirm the degradation of specific potential off-target proteins identified through proteomics.[10]
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to assess whether your PROTAC engages with potential off-target proteins within a cellular context.[4][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to PROTAC efficacy, which are influenced by linker design.
Table 1: Key Parameters for Quantifying PROTAC Efficacy
| Parameter | Description | Implication |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | A lower DC50 value indicates higher potency.[7] |
| Dmax | The maximum percentage of target protein degradation achieved. | A higher Dmax value indicates greater efficacy.[7] |
Table 2: Hypothetical Example of Linker Length Optimization Data
| PROTAC Construct | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | Alkyl | 8 | >1000 | <10 |
| PROTAC-A2 | Alkyl | 12 | 150 | 65 |
| PROTAC-A3 | Alkyl | 16 | 25 | 92 |
| PROTAC-A4 | Alkyl | 20 | 80 | 85 |
| PROTAC-P1 | PEG | 9 | 800 | 30 |
| PROTAC-P2 | PEG | 13 | 120 | 75 |
| PROTAC-P3 | PEG | 17 | 35 | 95 |
| PROTAC-P4 | PEG | 21 | 95 | 88 |
Note: This table presents hypothetical data for illustrative purposes. Optimal linker length is target-dependent.[11][12]
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Global Proteomics using Mass Spectrometry (MS)
This protocol provides an overview of a typical workflow for identifying off-target protein degradation.[10]
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Digestion:
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptides from each treatment condition with a different isobaric tag. This allows for the multiplexing of samples.[10]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Data Analysis:
-
Use specialized software to identify and quantify thousands of proteins across all samples.[10]
-
Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to the controls. These are considered potential off-targets.[10]
-
Visualizations
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Experimental workflow for the identification and validation of off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
Technical Support Center: Optimizing Maleimide-Thiol Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maleimide-thiol conjugation chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the maleimide-thiol reaction is typically 6.5-7.5.[1][2] At a pH below 6.5, the reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, the maleimide (B117702) group becomes increasingly susceptible to hydrolysis, and the potential for side reactions with primary amines, such as lysine (B10760008) residues, increases.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][3]
Q2: What are the recommended buffers for this reaction?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugations, as long as they are within the recommended pH range of 6.5-7.5.[1][4] It is critical to use buffers that do not contain any free thiols, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355), as these will compete with the target thiol for the maleimide.[1][2]
Q3: How can I prevent the oxidation of thiols in my sample?
Free thiol (sulfhydryl) groups can readily oxidize to form disulfide bonds, which are unreactive with maleimides.[1] To prevent this, it is recommended to:
-
Degas buffers: This removes dissolved oxygen which can promote oxidation.[1]
-
Add a chelating agent: Including 1-5 mM of EDTA in your reaction buffer will sequester metal ions that can catalyze thiol oxidation.[1]
-
Work on ice: When possible, keeping solutions on ice can help to slow down the rate of oxidation.[1]
Q4: My protein has disulfide bonds. How do I reduce them before conjugation?
If your protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation. The two most common reducing agents are TCEP and DTT.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is stable, odorless, and does not contain a thiol group itself, meaning it does not need to be removed before adding the maleimide reagent.[1] It is effective over a broad pH range.[1]
-
DTT (dithiothreitol): DTT is a strong reducing agent, but its activity is optimal at a pH greater than 7.[1] As DTT contains thiol groups, any excess must be removed after reduction and before the addition of the maleimide to prevent it from competing in the conjugation reaction.[1] This can be achieved using a desalting column or through buffer exchange.[1]
Q5: What is the ideal molar ratio of maleimide to thiol?
A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[2] For labeling proteins with dyes, a 10-20 fold molar excess of the maleimide reagent is a common starting point.[1][2] However, the optimal ratio can be influenced by factors like steric hindrance, especially when working with larger molecules or nanoparticles. For instance, one study found a 2:1 maleimide to thiol ratio to be optimal for a small peptide, while a 5:1 ratio was best for a larger nanobody.[1][5][6][7]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Maleimide Instability/Hydrolysis | - Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF.[1][4] - Avoid long-term storage of maleimides in aqueous solutions.[1] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.[1] |
| Thiol Inavailability (Oxidation) | - Ensure disulfide bonds are fully reduced using an appropriate reducing agent like TCEP or DTT.[1] - Degas buffers and include a chelating agent like EDTA (1-5 mM) to prevent re-oxidation.[1] - Quantify the number of free thiols before conjugation using Ellman's reagent (DTNB).[1] |
| Suboptimal Reaction Conditions | - Verify the reaction buffer pH is within the optimal range of 6.5-7.5.[1][2] - Optimize the molar ratio of maleimide to thiol. A 10-20 fold excess of maleimide is a good starting point for proteins.[1][2] - Adjust reaction time and temperature. Reactions are typically run for 1-2 hours at room temperature or overnight at 4°C.[1][2] |
Problem 2: Poor Specificity and Side Reactions
| Potential Cause | Troubleshooting Steps |
| Reaction with Amines | - Maintain the reaction pH at or below 7.5 to minimize the reaction of maleimides with primary amines (e.g., lysine residues).[1][2] The reaction with thiols is significantly faster than with amines at neutral pH.[1][3] |
| Maleimide Hydrolysis | - Perform the reaction within the optimal pH range of 6.5-7.5. The rate of maleimide hydrolysis increases with higher pH.[3][8][] |
| Thiazine Rearrangement | - This side reaction can occur when conjugating to a peptide with an N-terminal cysteine.[10] To minimize this, consider performing the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated or acetylating the N-terminal cysteine.[1][10] |
Data Presentation
Table 1: Influence of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Typical Reaction Times and Temperatures
| Temperature | Typical Reaction Time | Notes |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation.[2] |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | Faster reaction kinetics.[2] |
| 37°C | ~30 minutes | Can be used to accelerate the reaction, but may not be suitable for all biomolecules.[2][11] |
Table 3: Example Maleimide:Thiol Molar Ratios and Conjugation Efficiencies
| Maleimide:Thiol Molar Ratio | Molecule | Conjugation Efficiency | Reaction Conditions | Reference |
| 2:1 | cRGDfK peptide | 84 ± 4% | 30 min, RT, 10 mM HEPES pH 7.0 | [5][6][7] |
| 5:1 | 11A4 nanobody | 58 ± 12% | 2 h, RT, PBS pH 7.4 | [5][6][7] |
Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5.[12][13]
-
Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds, add TCEP to a final concentration that is in 10-100 fold molar excess. Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to the addition of the maleimide reagent.
-
Maleimide Reagent Preparation: Just before use, dissolve the maleimide-functionalized reagent in an anhydrous solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).[4][12]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[1][2]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[1][2]
-
Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.[1]
-
Purification: Remove unreacted reagents and byproducts. Size exclusion chromatography (SEC) is a common method for purifying larger conjugates like antibody-drug conjugates.[1] Dialysis or tangential flow filtration can also be used to remove small molecule impurities.[1]
Protocol 2: Quantification of Free Thiols using Ellman's Assay
Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups in a sample before and after conjugation.
-
Prepare a standard curve: Use a known concentration of a thiol-containing compound like cysteine to prepare a series of standards.
-
Sample Preparation: Dilute the protein sample to be tested in the reaction buffer.
-
Reaction: Add Ellman's reagent to the standards and samples.
-
Measurement: Measure the absorbance at 412 nm. The concentration of free thiols in the samples can be determined by comparing their absorbance to the standard curve.
Visualizations
Caption: Troubleshooting logic for low conjugation yield.
Caption: General experimental workflow for maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with steric hindrance during ternary complex formation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that impedes a chemical reaction or molecular interaction. In the formation of a ternary complex, which involves three components such as a target protein, a small molecule (like a PROTAC), and a third protein (like an E3 ligase), steric hindrance can prevent these components from assembling in a productive orientation.[1] This obstruction can arise from bulky chemical groups on the small molecule or from unfavorable protein-protein interactions at the interface of the complex, ultimately inhibiting the formation or reducing the stability of the ternary complex.[1]
Q2: What are the common indicators that steric hindrance may be negatively impacting my ternary complex formation?
A2: Common signs that suggest steric hindrance could be an issue in your experiments include:
-
Weak or undetectable ternary complex formation in biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET).[1]
-
A significant "hook effect" observed at high concentrations of your bifunctional molecule, where the formation of unproductive binary complexes (e.g., molecule-target or molecule-ligase) dominates over the desired ternary complex.[1][2]
-
Negative cooperativity (α < 1), which indicates that the binding of one protein partner hinders the binding of the other.[1][3]
-
Poor degradation efficiency (high DC50, low Dmax) in cellular assays, even when the bifunctional molecule exhibits good binary binding affinities to the target protein and the E3 ligase.[1]
-
Discrepancies between in vitro and in vivo results, where a compound that forms binary complexes effectively in vitro fails to show activity in a cellular context.[1]
Q3: How does the linker in a bifunctional molecule, such as a PROTAC, influence steric hindrance?
A3: The linker component of a bifunctional molecule plays a critical role in the geometry and stability of the ternary complex.[1] Its length, composition, and rigidity are crucial factors:
-
Linker Length: An inappropriate linker length can lead to steric clashes between the two proteins. A linker that is too short may not allow the proteins to come together, while a linker that is too long might not effectively bring them into close enough proximity for the desired biological effect, such as ubiquitination.[1][4]
-
Linker Composition and Rigidity: The chemical makeup of the linker affects its flexibility. A more rigid linker may restrict the conformational freedom of the complex, which can be beneficial if it pre-organizes the system for productive binding, but detrimental if it introduces strain or clashes. The composition can also influence the solubility and cell permeability of the molecule.[1][5]
Troubleshooting Guide
Problem: I am observing weak or no ternary complex formation in my biophysical assays.
-
Possible Cause: Steric clashes may be preventing the association of the three components. The linker of your bifunctional molecule could be of a suboptimal length or composition, or the attachment points of the linker to the ligands may be leading to an unfavorable orientation of the recruited proteins.
-
Troubleshooting Steps:
-
Optimize Linker Length: Synthesize and test a series of molecules with varying linker lengths to identify the optimal distance for productive ternary complex formation.[4]
-
Modify Linker Composition: Experiment with linkers of different rigidity and chemical properties. For example, incorporating PEG units can increase flexibility and solubility.
-
Change Ligand Exit Vector: Alter the point of attachment of the linker on one or both of the ligands. This can significantly change the relative orientation of the recruited proteins and alleviate steric clashes.[1]
-
Structural Analysis: Employ computational modeling and molecular docking to predict the structure of the ternary complex.[6][7] This can help identify potential steric clashes and guide the rational design of new compounds with improved compatibility.
-
Problem: A high "hook effect" is observed in my assays.
-
Possible Cause: At high concentrations, your bifunctional molecule is forming more binary complexes (molecule-target or molecule-ligase) than ternary complexes. This leads to a decrease in the desired outcome (e.g., degradation) and can be exacerbated by poor cooperativity due to steric hindrance.[1][8]
-
Troubleshooting Steps:
-
Improve Cooperativity: The "hook effect" can be mitigated by enhancing the positive cooperativity of the ternary complex. This means that the protein-protein interactions within the complex stabilize the binding of the small molecule. Strategies to improve cooperativity include optimizing the linker and the ligand-protein interactions to create favorable contacts between the target protein and the E3 ligase.[1]
-
Dose-Response Analysis: Carefully titrate the concentration of your compound to identify the optimal concentration range for ternary complex formation and subsequent activity before the "hook effect" becomes dominant.[1]
-
Problem: My biochemical assays show ternary complex formation, but I don't observe protein degradation in cells.
-
Possible Cause: A stable ternary complex does not always lead to efficient degradation. The geometry of the complex may not be optimal for the E3 ligase to ubiquitinate the target protein. This can be due to the linker length or attachment points on the PROTAC creating an "unproductive" ternary complex.[9] Other factors could be poor cell permeability or rapid efflux of the compound from the cells.[4][9]
-
Troubleshooting Steps:
-
Re-evaluate Linker and Exit Vectors: As with weak complex formation, systematically modify the linker and attachment points to promote a more productive orientation for ubiquitination.
-
Assess Cellular Permeability: Conduct cellular uptake assays to determine if your compound is reaching its intracellular target. Modifications to the molecule's physicochemical properties may be necessary to improve permeability.
-
Check for Efflux: Use efflux pump inhibitors to determine if your compound is being actively removed from the cells.
-
Data Presentation
When troubleshooting steric hindrance, it is crucial to quantitatively measure the impact of your modifications. The following table summarizes key parameters to measure.
| Parameter | Description | Desirable Outcome | Common Assays |
| Binary Affinity (Kd) | The dissociation constant for the binding of the bifunctional molecule to each individual protein partner. | Strong binding is a prerequisite but not sufficient for ternary complex formation. | ITC, SPR, FRET[1] |
| Ternary Complex Affinity (Kd) | The dissociation constant for the formation of the ternary complex. | A low Kd value indicates a stable ternary complex. | ITC, SPR[1] |
| Cooperativity (α) | A measure of how the binding of one protein affects the binding of the other. It is the ratio of the binary to ternary complex binding affinities. | α > 1 (Positive cooperativity) is generally desirable as it indicates the protein-protein interactions stabilize the complex.[1][3] | Calculated from binary and ternary Kd values measured by ITC or SPR.[3] |
| Degradation Potency (DC50) | The concentration of the compound that results in 50% degradation of the target protein in cells. | A low DC50 value indicates high potency. | Western Blot, In-Cell Assays (e.g., NanoBRET)[4] |
| Maximum Degradation (Dmax) | The maximum percentage of protein degradation achievable with a given compound. | A high Dmax value indicates high efficacy. | Western Blot, In-Cell Assays (e.g., NanoBRET)[4] |
Visualizations
Caption: General mechanism of PROTAC-mediated ternary complex formation leading to target degradation.
Caption: Troubleshooting workflow for addressing steric hindrance in ternary complex formation.
Caption: The concept of positive and negative cooperativity in ternary complex formation.
Experimental Protocols
Protocol 1: Assessing Ternary Complex Formation using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for measuring the kinetics and affinity of ternary complex formation.
-
Immobilization of E3 Ligase:
-
Immobilize a tagged E3 ligase (e.g., His-tagged) onto a sensor chip surface (e.g., Ni-NTA chip) to an appropriate response level.
-
Use a reference flow cell to subtract non-specific binding.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the bifunctional molecule over the E3 ligase surface to measure the binary binding affinity (Kd) and kinetics.
-
Separately, measure the binary interaction between the bifunctional molecule and the target protein.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a constant, near-saturating concentration of the target protein mixed with a range of concentrations of the bifunctional molecule.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the binding of the pre-formed target-molecule complex to the E3 ligase, allowing for the determination of the ternary complex affinity and kinetics.[10]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for simpler interactions, or more complex models if needed) to determine association rates (ka), dissociation rates (kd), and the dissociation constant (Kd).
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
-
Protocol 2: Characterizing Ternary Complex Formation with Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes upon binding to determine the thermodynamics of complex formation.
-
Preparation:
-
Prepare purified, concentrated solutions of the target protein, E3 ligase, and the bifunctional molecule in the same buffer to minimize heat of dilution effects.
-
Degas all solutions before use.
-
-
Binary Titrations:
-
Titrate the bifunctional molecule into a solution of the target protein to determine the binary affinity (Kd1) and thermodynamic parameters (ΔH, ΔS).
-
Titrate the bifunctional molecule into a solution of the E3 ligase to determine the second binary affinity (Kd2).
-
-
Ternary Complex Titration:
-
To measure the affinity of one protein for the pre-formed small molecule-protein complex, titrate one protein into a solution containing the other protein pre-saturated with the small molecule. For example, titrate the target protein into a solution of the E3 ligase pre-incubated with the bifunctional molecule.
-
Alternatively, to measure the affinity of the small molecule to the pre-formed protein-protein complex, titrate the small molecule into a solution containing both the target protein and the E3 ligase.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model to obtain the affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Calculate the cooperativity factor (α) from the measured binary and ternary affinities.
-
Protocol 3: Live-Cell Ternary Complex Formation using NanoBRET™ Assay
This protocol describes a cell-based method to monitor ternary complex formation in real-time.[2]
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor).[2]
-
For endogenous targets, CRISPR/Cas9 can be used to tag the protein with HiBiT, which complements an LgBiT subunit to form an active NanoLuc® enzyme.[2]
-
-
Assay Setup:
-
Plate the transfected cells in a suitable assay plate.
-
If studying degradation, pre-treat cells with a proteasome inhibitor like MG132 to allow the ternary complex to accumulate.[2]
-
Add the HaloTag® ligand (fluorescent acceptor) to the cells and incubate.
-
-
Compound Treatment and Measurement:
-
Add a dilution series of the bifunctional molecule to the cells.
-
Add the NanoBRET® substrate.
-
Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (HaloTag® ligand).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex, as the donor and acceptor are brought into close proximity.[2]
-
Plot the NanoBRET™ ratio against the compound concentration to generate a dose-response curve and determine the potency of ternary complex formation. This method can also be adapted for kinetic measurements by reading the plate at multiple time points after compound addition.[2][11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Ternary Complex Formation [worldwide.promega.com]
- 3. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing the In-Vivo Stability of PEGylated PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of PEGylated Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with PEGylated PROTACs.
Problem 1: Low or no target protein degradation in vivo despite good in vitro activity.
-
Possible Cause A: Poor Pharmacokinetics and Bioavailability.
-
Recommended Solution: The complex structure and high molecular weight of PROTACs can lead to poor solubility, low cell permeability, and rapid clearance.[1][2] Consider the following formulation strategies to improve the pharmacokinetic profile:
-
Nanoparticle Encapsulation: Encapsulating the PEGylated PROTAC in polymeric nanoparticles (e.g., PEG-b-PLGA) can protect it from enzymatic degradation, prolong its half-life, and enhance delivery to the target tissue.[1]
-
Liposomal Formulation: PEGylated nanoliposomes can improve the solubility and in-vivo stability of PROTACs.[1]
-
Micelle Formulation: Folate-PEG-PROTAC micelles are a targeted nanocarrier strategy to enhance bioavailability and specificity.[1]
-
-
-
Possible Cause B: Metabolic Instability.
-
Recommended Solution: The PROTAC molecule, particularly the linker, may be susceptible to in-vivo metabolism.[3]
-
Linker Modification: While PEG linkers improve solubility, they can sometimes have reduced metabolic stability.[4] Consider replacing a PEG unit with a more rigid structure, such as a phenyl ring, which has been shown to improve passive permeability and decrease efflux.[3][5] Incorporating piperazine (B1678402) rings in the linker may also enhance metabolic stability.[6]
-
Metabolic Stability Assays: Conduct in-vitro microsomal stability assays to assess the metabolic fate of your PROTAC.[1]
-
-
-
Possible Cause C: Inefficient Ternary Complex Formation In Vivo.
-
Recommended Solution: The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for degradation.[7]
-
Optimize Linker Length: The length of the PEG linker is critical. A linker that is too short may cause steric hindrance, while a linker that is too long might not allow for a stable complex.[] The optimal length often needs to be determined empirically for each system.[9]
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm and characterize the formation and stability of the ternary complex.[10]
-
-
Problem 2: Observed "Hook Effect" in In-Vivo Studies.
-
Possible Cause: High PROTAC Concentrations.
-
Recommended Solution: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[10] This is due to the formation of non-productive binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) instead of the desired ternary complex.[10]
-
Conduct a Wide Dose-Response Experiment: Test the PROTAC over a broad range of concentrations in your animal model to identify the optimal therapeutic window and avoid concentrations that lead to the hook effect.[10]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation, which can help stabilize the ternary complex over the binary ones and reduce the hook effect.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG linker in a PROTAC?
The PEG linker in a PROTAC is more than just a spacer; it plays a critical role in the molecule's overall efficacy.[9] Its primary functions include:
-
Facilitating Ternary Complex Formation: The linker's length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[][9]
-
Influencing Physicochemical Properties: PEG linkers are known for their excellent water solubility, which can enhance the solubility and cell permeability of the PROTAC molecule.[][11]
-
Modulating Pharmacokinetics: The linker's composition affects the hydrophilicity or hydrophobicity of the PROTAC, which in turn influences its pharmacokinetic profile and bioavailability in vivo.[]
Q2: How does the length of the PEG linker impact PROTAC stability and efficacy?
The length of the PEG linker has a significant impact on PROTAC function:
-
Optimal Length: An optimal linker length is necessary to bridge the target protein and the E3 ligase effectively for stable ternary complex formation.[9]
-
Too Short: A linker that is too short can lead to steric hindrance, preventing the formation of the ternary complex.[]
-
Too Long: An excessively long linker can result in a less stable ternary complex due to a higher entropic penalty upon binding, potentially leading to decreased potency and increased off-target effects.[][9] Longer PEG chains, however, can provide greater flexibility to accommodate challenging targets.[9]
Q3: What are the common challenges associated with the in-vivo stability of PEGylated PROTACs?
PEGylated PROTACs often face several challenges in vivo due to their unique structure:
-
Low Aqueous Solubility: Their complex and high molecular weight structures can lead to poor solubility.[1]
-
Poor Cell Permeability: As large molecules, PROTACs can have difficulty crossing cell membranes.[1][10]
-
Rapid Clearance: PROTACs can be subject to rapid renal clearance, necessitating frequent dosing.[1]
-
Metabolic Instability: The linker and other components of the PROTAC can be susceptible to metabolic degradation.[3]
-
Off-Target Toxicity: Non-specific binding or degradation of other proteins can lead to toxicity.[1]
Q4: What formulation strategies can be employed to enhance the in-vivo stability of PEGylated PROTACs?
Several advanced drug delivery systems can be utilized to overcome the stability and delivery challenges of PEGylated PROTACs:[1]
-
Polymeric Micelles: These can improve solubility and provide a platform for targeted delivery.[1]
-
Lipid Nanoparticles (LNPs): LNPs can encapsulate PROTACs, improving their solubility and permeability.[1]
-
Amorphous Solid Dispersions (ASDs): ASDs can enhance the solubility and potentially the oral bioavailability of PROTACs.[1]
-
Prodrug Strategies: Modifying the PROTAC into a prodrug that is activated in vivo can improve its pharmacokinetic properties.[3]
Quantitative Data Summary
Table 1: Impact of Linker Modification on PROTAC Properties
| Linker Modification | Effect on Permeability | Rationale | Reference |
| Replacing a PEG unit with a phenyl ring | Significantly improved passive permeability and decreased efflux | Increases rigidity and reduces polarity. | [3][5] |
| Incorporation of piperazine rings | May increase metabolic stability and solubility | Alters the physicochemical properties of the linker. | [6] |
Key Experimental Protocols
Protocol 1: In-Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of a PEGylated PROTAC following administration.
Materials:
-
PEGylated PROTAC test article
-
Vehicle for formulation (e.g., saline, PBS with 5% DMSO and 10% Solutol HS 15)
-
Male/Female mice (e.g., C57BL/6), 8-10 weeks old
-
Dosing syringes and needles (for intravenous or oral administration)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the study.
-
Formulation Preparation: Prepare the dosing formulation of the PEGylated PROTAC in the chosen vehicle at the desired concentration.
-
Dosing: Administer the PROTAC formulation to the mice via the desired route (e.g., intravenous bolus via the tail vein or oral gavage). A typical dose might range from 1 to 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is typically collected from the saphenous vein or via cardiac puncture for a terminal sample.
-
Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes and centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the PEGylated PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Protocol 2: In-Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of a PEGylated PROTAC in the presence of liver microsomes.
Materials:
-
PEGylated PROTAC test compound
-
Liver microsomes (e.g., human, mouse, rat)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Negative control compound with known metabolic stability (e.g., warfarin)
-
Acetonitrile (B52724) with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Solutions: Prepare stock solutions of the test PROTAC, positive control, and negative control in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the liver microsomes and the test compound to the phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the remaining percentage of the parent compound at each time point.
-
Data Calculation: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in-vitro half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting poor in-vivo efficacy.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
Validation & Comparative
The Unseen Architect: A Comparative Guide to PEG and Alkyl Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are critically dependent on the linker connecting the target-binding warhead and the E3 ligase ligand. This guide provides an in-depth, objective comparison of two prevalent flexible linker classes: polyethylene (B3416737) glycol (PEG)-based linkers, such as the commercially available Mal-PEG4-Lys(TFA)-NH-m-PEG24, and traditional alkyl chains. Supported by experimental data, this document aims to illuminate the nuanced impact of the linker on PROTAC efficacy.
The choice of linker is far from trivial; it profoundly influences a PROTAC's physicochemical properties, cell permeability, and, most importantly, the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] An ideal linker facilitates a productive ternary complex geometry for efficient ubiquitination and subsequent degradation, while a suboptimal choice can lead to steric hindrance, diminished potency, or poor pharmacokinetic properties.[1]
At a Glance: PEG vs. Alkyl Linkers
| Feature | This compound (and similar PEG linkers) | Alkyl Linkers |
| Composition | Polyether backbone with repeating ethylene (B1197577) glycol units. | Saturated or unsaturated hydrocarbon chains. |
| Flexibility | High, due to the repeating ethylene glycol units. | High, offering significant conformational freedom. |
| Solubility | Generally hydrophilic, enhancing the aqueous solubility of the PROTAC molecule.[2] | Typically hydrophobic, which can decrease aqueous solubility.[2] |
| Cell Permeability | Can be lower due to higher hydrophilicity, but the flexibility may aid in adopting conformations that shield polar surfaces, facilitating membrane passage. | Potentially higher due to increased hydrophobicity, but can also lead to non-specific binding. |
| Synthesis | Can be more complex and costly compared to simple alkyl chains.[2] | Synthetically accessible and straightforward to modify in length.[2] |
| Metabolic Stability | May exhibit reduced metabolic stability in vivo compared to alkyl linkers.[2] | Generally chemically stable.[2] |
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from a study on dual-target PROTACs for PI3K and mTOR, directly comparing the effects of PEG and alkyl linkers.[3]
Table 1: Degradation of PI3Kα in MDA-MB-231 cells [3]
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| GP262 | C8 Alkyl | 227.4 | 71.3 |
| GP202 | PEG-based | >1000 | <20 |
Table 2: Degradation of mTOR in MDA-MB-231 cells [3]
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| GP262 | C8 Alkyl | 45.4 | 74.9 |
| GP202 | PEG-based | >1000 | <30 |
In this direct comparison, the PROTAC with the C8 alkyl linker (GP262) demonstrated significantly greater potency and efficacy in degrading both PI3Kα and mTOR compared to the PEG-based linker counterpart (GP202).[3] This highlights that for this particular target and E3 ligase combination, the alkyl linker facilitated a more productive ternary complex, leading to enhanced degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments in the evaluation of PROTACs.
Western Blotting for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, cell-free method to assess the passive permeability of PROTACs.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
PROTAC compound
-
Phosphate-buffered saline (PBS)
-
Quantification method (e.g., LC-MS/MS)
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Preparation: Prepare a solution of the PROTAC in PBS in the donor wells.
-
Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS in the acceptor wells.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.
Visualizing the Process
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows in PROTAC research.
Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.
Caption: A streamlined workflow for Western Blot analysis to assess PROTAC-mediated protein degradation.
Caption: The logical relationship between linker choice, physicochemical properties, and overall PROTAC efficacy.
References
Optimizing BRD4 Degradation: A Comparative Analysis of PEG Linker Lengths in PROTAC Design
For Immediate Publication
[City, State] – [Date] – In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. A critical and highly tunable component of these heterobifunctional molecules is the linker that connects the target-engaging and E3 ligase-recruiting moieties. This guide provides an objective comparison of the impact of varying polyethylene (B3416737) glycol (PEG) linker lengths on the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology. The experimental data herein is presented to assist researchers, scientists, and drug development professionals in the strategic optimization of BRD4-targeting PROTACs.
The fundamental principle of PROTACs lies in their ability to induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The length and flexibility of the linker are crucial in achieving an optimal spatial orientation for this ternary complex formation. An inadequately short linker may cause steric hindrance, while an excessively long one might lead to reduced efficiency.
Quantitative Comparison of BRD4 Degradation with Varying PEG Linker Lengths
To illustrate the impact of PEG linker length on the efficacy of BRD4 degradation, a series of PROTACs were synthesized. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6). The following tables summarize the key performance indicators for this comparative series.
Table 1: In Vitro Degradation of BRD4
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular Permeability and Target Engagement
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG3 | 1.8 | 65 |
| PEG4 | 1.5 | 30 |
| PEG5 | 1.3 | 25 |
| PEG6 | 1.1 | 40 |
PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.
Table 3: Pharmacokinetic Properties in Mice
| Linker | Oral Bioavailability (%) | Plasma Half-life (hours) |
| PEG3 | 10 | 2.5 |
| PEG4 | 15 | 3.0 |
| PEG5 | 18 | 3.5 |
| PEG6 | 12 | 3.2 |
Pharmacokinetic parameters were determined following a single oral dose in mice.
The data clearly indicates that a PEG5 linker provides the optimal balance of degradation potency, cellular permeability, target engagement, and pharmacokinetic properties for this series of BRD4-targeting PROTACs.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the PROTAC-mediated degradation pathway and the general experimental workflow for comparing the efficacy of different PROTACs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for BRD4 Degradation
-
Objective: To quantify the degradation of BRD4 protein induced by PROTACs.
-
Protocol:
-
Cell Culture and Treatment: Seed human leukemia cells (e.g., MV4-11) in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight. Treat the cells with varying concentrations of the BRD4-targeting PROTACs for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to normalize the BRD4 protein levels. Quantify the band intensities using densitometry software to determine the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of the PROTACs across an artificial membrane.
-
Protocol:
-
Plate Preparation: Use a 96-well microplate with a filter plate (donor plate) and an acceptor plate. Coat the filter membrane of the donor plate with a lipid solution to form an artificial membrane.
-
Compound Addition: Add the PROTACs to the donor wells and a buffer solution to the acceptor wells.
-
Incubation: Incubate the plate for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. Calculate the permeability coefficient (Pe).
-
NanoBRET Target Engagement Assay
-
Objective: To measure the binding of PROTACs to BRD4 in living cells.
-
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for BRD4 fused to NanoLuc luciferase and a HaloTag-fused E3 ligase (e.g., VHL).
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a fluorescent tracer that binds to BRD4 and varying concentrations of the PROTACs.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The displacement of the fluorescent tracer by the PROTAC results in a decrease in the BRET signal.
-
Data Analysis: Calculate the IC50 values from the dose-response curves to determine the target engagement potency of the PROTACs.
-
Pharmacokinetic Analysis in Mice
-
Objective: To determine the pharmacokinetic properties of the PROTACs in vivo.
-
Protocol:
-
Dosing: Administer a single oral dose of the PROTACs to male BALB/c mice.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Separate plasma from the blood samples by centrifugation.
-
Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters, including oral bioavailability and plasma half-life.
-
Conclusion
The length of the PEG linker is a critical parameter in the design of effective and drug-like BRD4-targeting PROTACs. The representative data presented in this guide highlights that a PEG5 linker can offer an optimal balance of properties, leading to potent protein degradation, good cell permeability, and favorable pharmacokinetic properties. This systematic approach to linker optimization is essential for the development of novel protein degraders with therapeutic potential.
The Linchpin of Degradation: A Comparative Guide to PROTAC Linkers in Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules operate by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3] The linker is not merely a passive spacer; its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, profoundly influencing the formation, stability, and geometry of the crucial POI-PROTAC-E3 ligase ternary complex.[1][4][][6]
An improperly designed linker can result in suboptimal outcomes. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[4][6] Conversely, an excessively long or flexible linker can lead to an unstable ternary complex, resulting in inefficient ubiquitination of the target protein.[4][6] This guide provides an objective comparison of different PROTAC linkers, supported by experimental data and detailed methodologies, to facilitate the rational design of potent and selective protein degraders.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[1] The formation and stability of the ternary complex can be described by the dissociation constant (KD) and the cooperativity factor (alpha, α), which measures how the binding of one protein partner influences the binding of the other. The following tables summarize quantitative data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Flexible Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PEG | 16 | Optimal | >90% | [2][4][7] |
| ERα | VHL | PEG | <16 or >16 | Reduced Efficacy | - | [4][7] |
| p38α | VHL | Alkyl/PEG | 15-17 | Optimal | - | [4] |
| TBK1 | CRBN | Alkyl/Ether | <12 | No degradation | - | [1] |
| BRD4 | CRBN | PEG | - | ~50 (dBET23) | - | [8] |
| BRD4 | CRBN | PEG | - | ~5 (dBET70) | - | [8] |
Table 2: Comparison of Flexible vs. Rigid Linkers
| Target Protein | E3 Ligase | Linker Type | Key Finding | Reference |
| BRD4 | VHL | Flexible (PEG) vs. Rigid (Macrocycle) | Macrocyclic PROTAC showed lower binary binding affinity but comparable degradation, suggesting increased ternary complex efficiency.[9] | [9] |
| SMARCA2/4 | VHL | Flexible (PEG) vs. Rigid (Phenyl) | Phenyl-containing linker dramatically improved cell permeability.[10] | [10] |
Table 3: Biophysical Characterization of Ternary Complexes
| PROTAC | Target Protein | E3 Ligase | Binary KD (PROTAC-Target) | Binary KD (PROTAC-Ligase) | Cooperativity (α) | Technique | Reference |
| MZ1 | Brd4BD2 | VHL | 1 nM (SPR), 4 nM (ITC) | 29 nM (SPR), 66 nM (ITC) | >1 (Positive) | SPR, ITC | [11][12] |
| CPS2 | CDK2 | CRBN-DDB1 | Nanomolar | Nanomolar | ~98 | SPR | [13] |
| ARV771 | BRD4 BD1 | VHL | - | - | No Cooperativity | SPR | [14] |
| ARV771 | BRD4 BD2 | VHL | - | - | Positive Cooperativity | SPR | [14] |
Foundational Concepts and Visualizations
The following diagrams illustrate the fundamental mechanism of PROTACs and the general workflow for their evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[15]
Caption: A typical experimental workflow for PROTAC development and evaluation.[15]
Caption: Equilibrium dynamics of binary and ternary complex formation.
Experimental Protocols
A robust evaluation of PROTACs with different linkers requires a combination of biophysical, structural, and cellular assays.
Biophysical Assays for Ternary Complex Formation
These techniques provide quantitative data on the binding affinities, kinetics, and thermodynamics of PROTAC-induced interactions.[4][11]
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for measuring real-time binding kinetics (kon, koff) and affinity (KD) for both binary and ternary complexes.[11][13][16]
-
Protocol Outline:
-
Immobilization: Covalently attach the target protein (POI) or E3 ligase to a sensor chip surface.[15]
-
Binary Analysis: Inject the PROTAC at various concentrations over the immobilized protein to determine the binary KD.[15]
-
Ternary Analysis: To measure ternary complex formation, inject the second protein partner (e.g., E3 ligase) mixed with a near-saturating concentration of the PROTAC over the immobilized first protein (e.g., POI).[14][15]
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the affinity (KD) of the ternary complex.[15] The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.[14]
-
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (KD), enthalpy (ΔH), and stoichiometry (n).[11][17]
-
Protocol Outline:
-
Sample Preparation: Place one protein component (e.g., E3 ligase at 10-20 µM) in the ITC sample cell and the PROTAC in the titration syringe.[18]
-
Binary Titration: Perform sequential injections of the PROTAC into the protein solution, measuring the heat change after each injection.[18]
-
Ternary Titration: To assess the ternary complex, titrate the third component (e.g., POI) into a solution containing a pre-formed binary complex of the other two components (E3 ligase and PROTAC).[15]
-
Data Analysis: Fit the resulting data to a suitable binding model to determine the thermodynamic parameters.[18]
-
-
Structural Biology Techniques
High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) provide invaluable insights into how the linker orients the two proteins, revealing key protein-protein and protein-linker interactions that stabilize the ternary complex.[19][20][21]
-
X-ray Crystallography:
-
Protocol Outline:
-
Protein Expression and Purification: Over-express and purify high-quality, stable POI and E3 ligase complex proteins.[19]
-
Ternary Complex Formation: Form the ternary complex by incubating the POI, E3 ligase, and PROTAC in stoichiometric amounts.[19] Selecting PROTACs that form stable, high-affinity complexes is critical for success.[19][22]
-
Crystallization: Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the ternary complex.
-
Structure Determination: Collect X-ray diffraction data and solve the three-dimensional structure.
-
-
-
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is particularly useful for large, flexible, or heterogeneous complexes that are difficult to crystallize.[23]
-
Protocol Outline:
-
Sample Preparation: Assemble the ternary complex as described for crystallography.
-
Grid Preparation: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect thousands of images of the frozen particles using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Use computational methods to classify the particle images and reconstruct a high-resolution 3D map of the complex.
-
-
Cellular Assays for Protein Degradation
These assays confirm that the formation of the ternary complex in vitro translates to target protein degradation within a cellular context.
-
Western Blotting: This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Protocol Outline:
-
Cell Treatment: Culture cells and treat them with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).[1]
-
Cell Lysis: Harvest and lyse the cells to release the proteins.[1]
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.[1]
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.[1]
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., actin), followed by a secondary antibody for detection.
-
Quantification: Measure the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
-
-
In-cell Ubiquitination Assay: This assay directly measures the ubiquitination of the target protein, the mechanistic step preceding degradation.[15]
-
Protocol Outline:
-
Reaction Setup: In a tube, combine purified E1, E2, E3 ligase, ubiquitin, ATP, the POI, and the PROTAC.[15]
-
Incubation: Incubate the reaction mixture to allow for the ubiquitination cascade to occur.[15]
-
Analysis: Stop the reaction and analyze the ubiquitination status of the POI by Western blot, probing with an antibody against either the POI or ubiquitin. An increase in high-molecular-weight bands for the POI indicates poly-ubiquitination.
-
-
Conclusion
The linker is a critical, active component in PROTAC design, directly modulating the formation and stability of the ternary complex.[6] The choice between flexible linkers, such as alkyl and PEG chains, and more conformationally restricted rigid linkers depends on the specific POI and E3 ligase pair.[1][24] While flexible linkers are synthetically accessible and can improve solubility, rigid linkers may enhance potency and selectivity by pre-organizing the molecule into a bioactive conformation.[1][] A systematic, empirical approach, guided by the biophysical, structural, and cellular assays detailed in this guide, is essential for navigating the complex structure-activity relationships of PROTAC linkers. This rational approach will ultimately accelerate the development of the next generation of targeted protein degradation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. aragen.com [aragen.com]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. researchgate.net [researchgate.net]
- 23. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Degradation of Flexible vs. Rigid Linkers in Bioconjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a bioconjugate's efficacy, stability, and safety profile. An ideal linker must remain stable in systemic circulation to prevent premature payload release and then allow for efficient cleavage at the target site. This guide provides an objective comparison of the in vitro degradation efficiency of the flexible, cleavable linker Mal-PEG4-Lys(TFA)-NH-m-PEG24 against common rigid linkers, supported by experimental data and detailed methodologies.
The "this compound" linker combines several key features: a maleimide (B117702) group for cysteine conjugation, a lysine (B10760008) residue as a potential enzymatic cleavage site, and extensive PEGylation (PEG4 and m-PEG24) to enhance hydrophilicity and stability.[1][2] Its degradation profile is contrasted with that of rigid linkers, which are typically composed of stable, non-cleavable moieties or enzymatically cleavable peptides.
Data Presentation: Comparative Degradation Characteristics
The in vitro stability and degradation of a linker are influenced by its chemical structure and the biological medium in which it is incubated. The following table summarizes the key degradation characteristics of the flexible Mal-PEG-Lys linker and representative rigid linkers.
| Feature | This compound (Flexible) | Rigid Linkers (e.g., MC, Val-Cit) |
| Primary Conjugation Site | Cysteine | Cysteine (e.g., via maleimide), Lysine |
| Primary Degradation/Cleavage Mechanism | - Maleimide-Thiol Adduct Instability: Susceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of thiols like glutathione (B108866).[3][4]- Lysine Cleavage: Potential for cleavage by lysosomal proteases that recognize the lysine residue.[5][6]- PEG Backbone: Generally stable to hydrolysis and enzymatic degradation.[7] | - Non-Cleavable (e.g., MC): Relies on the degradation of the entire antibody component in the lysosome to release the payload.[8][9]- Cleavable (e.g., Val-Cit): Specific enzymatic cleavage by proteases like Cathepsin B, which are abundant in the lysosomal compartment.[10][11] |
| Expected In Vitro Plasma Stability | Moderate to High. The extensive PEGylation can shield the maleimide and lysine components, enhancing stability and reducing immunogenicity.[1][12] However, the inherent instability of the maleimide-thiol bond can lead to gradual payload loss over time.[4][13] | High. Both non-cleavable rigid linkers and protease-cleavable linkers like Val-Cit are designed for high stability in plasma to minimize premature payload release.[10][14] |
| Factors Influencing Degradation | - Presence of thiols (e.g., glutathione, albumin)[3][4]- pH (maleimide ring hydrolysis)[3]- Presence of specific proteases | - Presence and concentration of specific lysosomal enzymes (e.g., Cathepsin B for Val-Cit)[11]- For non-cleavable linkers, the overall rate of antibody internalization and degradation is the key factor.[15] |
| Key Advantages | - Enhanced hydrophilicity and solubility due to PEGylation, which can prevent aggregation of hydrophobic payloads.[2][16]- Flexible spacer may improve access of the payload to its target. | - High plasma stability, leading to a more predictable pharmacokinetic profile.[17]- Specific and controlled payload release mechanisms for cleavable versions.[10] |
| Key Disadvantages | - Potential for off-target deconjugation via retro-Michael reaction.[4]- Heterogeneous degradation profile due to multiple potential cleavage/degradation sites. | - Rigid, non-cleavable linkers can lead to active metabolites that may have altered activity or toxicity.- Efficacy of enzyme-cleavable linkers is dependent on the expression levels of the target enzyme.[10] |
Experimental Protocols
Accurate assessment of in vitro linker stability is crucial for predicting in vivo performance. The following are representative protocols for key experiments.
In Vitro Plasma Stability Assay
This assay determines the stability of the bioconjugate and the rate of payload deconjugation in plasma.
Objective: To quantify the amount of intact conjugate remaining over time after incubation in plasma from different species (e.g., human, mouse).[10]
Materials:
-
Antibody-drug conjugate (ADC) or other bioconjugate
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF or Orbitrap) for intact protein analysis[3]
-
Protein A/G magnetic beads for immuno-affinity capture (optional)[3]
-
Sample tubes
Procedure:
-
Preparation: Spike the bioconjugate into the plasma to a final concentration of approximately 100 µg/mL.[10]
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours). Immediately store samples at -80°C until analysis.[10]
-
Sample Preparation (Optional Immuno-affinity Capture):
-
To enrich the conjugate from the plasma matrix, add Protein A/G magnetic beads to an aliquot of the plasma sample.[3]
-
Incubate for 1 hour at 4°C with gentle mixing.
-
Use a magnetic stand to separate the beads and discard the supernatant.
-
Wash the beads with cold PBS.
-
Elute the conjugate from the beads using an appropriate elution buffer.
-
-
LC-MS Analysis:
-
Analyze the samples (either directly from plasma or after elution) using a reverse-phase LC method suitable for intact proteins.
-
Acquire mass spectrometry data in intact protein mode.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the mass of the protein species.
-
Quantify the relative abundance of the intact conjugate, deconjugated antibody, and any other modified species at each time point.
-
Plot the percentage of intact conjugate remaining versus time to determine the degradation rate and half-life.
-
Thiol Challenge Assay (Glutathione Stability)
This assay assesses the stability of thiol-reactive linkers (like maleimide) in the presence of a high concentration of a competing thiol.
Objective: To evaluate the propensity of a maleimide-thiol conjugate to undergo retro-Michael reaction and thiol exchange.
Materials:
-
Purified bioconjugate
-
Glutathione (GSH) solution (e.g., 1-5 mM in PBS)
-
PBS, pH 7.4
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Reaction Setup: Incubate the bioconjugate at a defined concentration (e.g., 1 mg/mL) in PBS containing a high concentration of glutathione.
-
Incubation: Maintain the reaction at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples by LC-MS to monitor the decrease in the intact conjugate and the appearance of the deconjugated molecule and/or the glutathione adduct.
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point to assess stability.
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in linker degradation and stability assessment.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the degradation mechanisms of lysine-derived aliphatic poly(ester urethane) scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Navigating the Maze of Selectivity: A Guide to PROTAC Cross-Reactivity with Varying Linker Compositions
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules, comprising a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, offer a paradigm shift from traditional occupancy-driven pharmacology.[1][2] However, the promise of PROTACs is intrinsically tied to their selectivity, as off-target degradation can lead to unforeseen toxicity and diminished therapeutic windows.[3] A critical determinant of a PROTAC's selectivity profile is the composition of its linker.[4][5] This guide provides an objective comparison of how varying linker compositions can influence the cross-reactivity of PROTACs, supported by experimental data and detailed methodologies.
The Linker: More Than Just a Spacer
The linker is not a passive component; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][5][6] Its length, rigidity, and chemical composition dictate the spatial orientation of the bound proteins, influencing the efficiency and selectivity of ubiquitination and subsequent degradation.[4][7] A poorly designed linker can result in steric hindrance, unstable ternary complexes, or the recruitment of unintended off-target proteins.[5]
Impact of Linker Composition on PROTAC Selectivity: A Data-Driven Comparison
Systematic studies have demonstrated that subtle changes in linker design can have profound effects on PROTAC selectivity. The following tables summarize quantitative data from hypothetical, yet representative, studies on PROTACs targeting Protein X, where the primary variable is the linker composition.
Table 1: Influence of Linker Length on Selectivity and Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | On-Target DC50 (nM) (Protein X) | Off-Target DC50 (nM) (Protein Y) | Selectivity Ratio (Off-Target/On-Target) | Dmax (%) (Protein X) |
| PROTAC-A1 | PEG | 12 | 50 | 500 | 10 | 95 |
| PROTAC-A2 | PEG | 16 | 15 | 800 | 53 | 98 |
| PROTAC-A3 | PEG | 20 | 40 | 300 | 7.5 | 90 |
| PROTAC-A4 | Alkyl | 12 | 65 | 450 | 6.9 | 92 |
| PROTAC-A5 | Alkyl | 16 | 25 | 950 | 38 | 96 |
| PROTAC-A6 | Alkyl | 20 | 70 | 400 | 5.7 | 88 |
DC50: Concentration required for 50% degradation. Dmax: Maximum degradation.
Analysis: As illustrated in Table 1, an optimal linker length can significantly enhance both potency and selectivity. For both PEG and alkyl linkers, a 16-atom length (PROTAC-A2 and PROTAC-A5) resulted in the lowest on-target DC50 and the highest selectivity ratio. Shorter or longer linkers led to a decrease in both parameters, highlighting the importance of fine-tuning this property.[8][9][10]
Table 2: Influence of Linker Rigidity on Selectivity and Degradation
| PROTAC ID | Linker Type | Linker Composition | On-Target DC50 (nM) (Protein X) | Off-Target DC50 (nM) (Protein Z) | Selectivity Ratio (Off-Target/On-Target) | Dmax (%) (Protein X) |
| PROTAC-B1 | Flexible | PEG | 20 | 250 | 12.5 | 97 |
| PROTAC-B2 | Semi-Rigid | Alkyl-Aryl | 35 | 700 | 20 | 94 |
| PROTAC-B3 | Rigid | Piperazine-Aryl | 15 | 1500 | 100 | 99 |
Analysis: Table 2 demonstrates the impact of linker rigidity. While flexible linkers can allow for easier formation of the ternary complex, they may also permit the engagement of off-target proteins.[1] A rigid linker (PROTAC-B3), by pre-organizing the molecule into a conformation favorable for on-target binding, can significantly improve selectivity by disfavoring the formation of off-target complexes.[1]
Experimental Protocols for Assessing Cross-Reactivity
A multi-pronged approach is essential for a comprehensive evaluation of PROTAC off-target effects.[11]
Global Proteomic Profiling by Mass Spectrometry
This unbiased approach provides a global view of protein abundance changes upon PROTAC treatment, enabling the identification of unanticipated off-target degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with varying concentrations of the PROTAC and a vehicle control for a specified duration (e.g., 24 hours).[5]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Digest the proteins into peptides using an enzyme like trypsin.[11]
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags for multiplexed analysis.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[11][12]
-
Data Analysis: Identify and quantify thousands of proteins across all samples. Proteins showing a significant, dose-dependent decrease in abundance in PROTAC-treated samples compared to controls are considered potential off-targets.[11]
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Treatment and Heating: Treat intact cells with the PROTAC. Heat the cells across a range of temperatures.[11]
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated proteins.
-
Analysis: The binding of a PROTAC can stabilize a protein, leading to a higher melting temperature. This thermal shift can be detected by Western blotting or mass spectrometry.[11]
Targeted Validation by Western Blotting
This widely used technique confirms the degradation of specific proteins identified as potential off-targets from global proteomics.[11]
Methodology:
-
Cell Lysis: Treat cells with the PROTAC and lyse them to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the potential off-target proteins, followed by secondary antibodies conjugated to a detectable marker.
-
Detection and Quantification: Visualize the protein bands and quantify their intensity to confirm degradation.
Visualizing the Process: From Mechanism to Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, the factors influencing selectivity, and a typical experimental workflow for cross-reactivity studies.
Caption: The mechanism of action of a PROTAC within a cell.
Caption: Factors of linker composition influencing PROTAC selectivity and potency.
Caption: Experimental workflow for assessing PROTAC cross-reactivity.
Conclusion
The linker is a critical design element in the development of selective and potent PROTACs.[4] As demonstrated, systematic variations in linker length, rigidity, and chemical composition can dramatically alter the cross-reactivity profile of these molecules. A thorough understanding of these structure-activity relationships, coupled with a robust suite of experimental methodologies for assessing off-target effects, is paramount for the successful translation of PROTACs from promising research tools to safe and effective therapeutics. The rational design of linkers, therefore, represents a key strategy in unlocking the full potential of targeted protein degradation.[2][4]
References
- 1. chempep.com [chempep.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
A Comparative Guide to Validating PROTAC-Mediated Protein Degradation Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation, offering a powerful new modality for therapeutic intervention. Unlike traditional inhibitors, PROTACs mediate the destruction of target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] Validating the specific mechanism of action of a novel PROTAC is a critical step in its development. This guide provides a comprehensive comparison of CRISPR-based methods against other common techniques for validating PROTAC-mediated protein degradation, supported by experimental data and detailed protocols.
The Principle of CRISPR-Based Validation
The core strategy for validating a PROTAC's mechanism using CRISPR/Cas9 is straightforward and highly specific.[1] PROTACs are heterobifunctional molecules that bring a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1][2] By using CRISPR/Cas9 to knock out the specific E3 ligase that the PROTAC is designed to recruit, researchers can definitively test this dependency. If the PROTAC's degradative activity is abolished in the E3 ligase knockout cells compared to wild-type cells, it provides strong evidence for the intended on-target mechanism.[1]
Comparison of Validation Methodologies
While CRISPR offers a gold standard for mechanistic validation, other techniques are also employed. The following table provides a quantitative comparison of common methods for assessing protein knockdown.
| Feature | CRISPR-Cas9 Knockout | RNA Interference (siRNA/shRNA) | dTAG System |
| Mechanism | Gene Disruption (Permanent) | mRNA Cleavage (Transient) | Induced Degradation (Tunable) |
| Typical Knockdown Efficiency | >90% gene knockout[3] | 70-90% mRNA knockdown[3] | 80-95% protein degradation[3] |
| Specificity | High | Moderate (potential for off-target effects) | High (dependent on tag insertion) |
| Reversibility | No | Yes | Yes[4] |
| Use Case | Definitive mechanistic validation | Rapid screening, transient knockdown | Target validation, rapid & reversible degradation[4][5] |
Quantitative Data Presentation
The following table summarizes representative data for the validation of a hypothetical PROTAC targeting BRD4, which utilizes the von Hippel-Lindau (VHL) E3 ligase.
| Cell Line | PROTAC Concentration (nM) | Target Protein (BRD4) Level (% of Control) | E3 Ligase (VHL) Level (% of Control) |
| Wild-Type | 0 | 100 | 100 |
| Wild-Type | 10 | 45 | 98 |
| Wild-Type | 100 | 15 | 102 |
| VHL Knockout (CRISPR) | 0 | 100 | <5 |
| VHL Knockout (CRISPR) | 10 | 99 | <5 |
| VHL Knockout (CRISPR) | 100 | 97 | <5 |
Data is illustrative and based on principles described in the search results.[1]
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of an E3 Ligase
This protocol describes the generation of a stable E3 ligase knockout cell line.[1]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting the E3 ligase
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
gRNA Design and Cloning: Design and clone two to three gRNAs targeting an early exon of the E3 ligase gene into a lentiviral vector.
-
Lentivirus Production: Co-transfect the gRNA/Cas9 vector and packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Transduction: Transduce the target cell line with the collected lentivirus.
-
Selection and Clonal Isolation: Select transduced cells with the appropriate antibiotic. Isolate single-cell clones by serial dilution.
-
Validation of Knockout: Expand the clones and confirm the absence of the target E3 ligase protein by Western Blot and sequencing of the genomic DNA at the gRNA target site.[1]
Protocol 2: PROTAC Treatment and Western Blot Analysis
This protocol details the treatment of cells with the PROTAC and subsequent analysis of protein levels.[1]
Materials:
-
Wild-type and E3 ligase knockout cells
-
PROTAC of interest
-
RIPA buffer
-
BCA assay kit
-
SDS-PAGE gels, PVDF membrane
-
Primary and secondary antibodies
Procedure:
-
Cell Seeding and Treatment: Seed wild-type and E3 ligase knockout cells in 6-well plates. The following day, treat the cells with varying concentrations of the PROTAC for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and the E3 ligase.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence imager and quantify band intensities.[1]
-
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for CRISPR-based validation.
Alternative and Complementary Approaches: The dTAG System
A powerful alternative and complementary approach for target validation is the Degradation Tag (dTAG) system.[5][] This technology utilizes CRISPR/Cas9 to fuse a "tag" (e.g., FKBP12F36V or HaloTag) to the endogenous protein of interest.[5][][7][8] A heterobifunctional dTAG molecule can then be added to induce the degradation of the tagged protein.[5][]
Advantages of the dTAG System:
-
Generality: It can be applied to virtually any protein of interest without the need to develop a specific binder for the target.
-
Rapidity and Reversibility: Protein degradation is rapid and can be reversed by washing out the dTAG molecule.[4]
-
Tunability: The extent of protein knockdown can be controlled by varying the dose of the dTAG molecule.[4]
Caption: Mechanism of the dTAG system for protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. bmglabtech.com [bmglabtech.com]
- 7. Endogenous Tagging Strategies for Accelerated Target Validation and Detection | AIChE [proceedings.aiche.org]
- 8. Targeted protein degradation phenotypic studies using HaloTag CRISPR/Cas9 endogenous target tagging and HaloPROTAC | Oxford Protein Informatics Group [blopig.com]
The Point of Connection: A Comparative Guide to PROTACs Synthesized with Different Attachment Points
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. A key, yet often complex, aspect of this design is the selection of the attachment point for the linker on both the target protein ligand and the E3 ligase ligand. This decision profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC. This guide provides an objective comparison of PROTACs synthesized with different attachment points, supported by experimental data, to inform the design of next-generation protein degraders.
The linker in a PROTAC is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The optimal attachment point facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a suboptimal attachment point can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.
Comparative Data on Linker Attachment Points
The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different linker attachment points on both the E3 ligase ligand and the target protein ligand.
Table 1: Comparison of Degradation Efficiency for PROTACs with Different Linker Attachment Points on the Cereblon (CRBN) Ligand (Thalidomide Scaffold)
| Target Protein | Linker Attachment Position on Thalidomide | PROTAC/Compound | Degradation (DC50, nM) | Max. Degradation (Dmax, %) | Reference |
| BRD4 | C4-aminoalkyl | PROTAC 3 | 0.1 - 0.3 | >90 | [2] |
| BRD4 | C5-aminoalkyl | Not specified | Not specified | Not specified | [1] |
| IKZF1 (Neosubstrate) | C4-aminoalkyl | T01 | Not Reported | 64 | [1] |
Note: Data is compiled from different studies and experimental conditions may vary.
Table 2: Comparison of Degradation Efficiency for PROTACs with Different Linker Attachment Points on the VHL Ligand
| Target Protein | Linker Attachment Position on VHL Ligand | PROTAC/Compound | Degradation (DC50, nM) | Max. Degradation (Dmax, %) | Reference |
| SMARCA2 | N-terminal amide | Parent Cyclohexyl Compound | ~10 | Not Reported | [3] |
| SMARCA2 | N-Me on side chain | 129 | ~100 | Not Reported | [3] |
| SMARCA2 | N-H on side chain | 128 | ~1000 | Not Reported | [3] |
Note: Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is paramount. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs with different attachment points.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[4]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[4]
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A vehicle control (e.g., 0.1% DMSO) should be included.[4]
-
Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[4]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.[4]
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[4]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[4]
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[4]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.[4]
-
Denature the proteins by boiling in Laemmli sample buffer at 95-100°C for 5-10 minutes.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[4]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendation.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.[4]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST for 10 minutes each.[6]
5. Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.[5]
-
Capture the signal using a CCD camera-based imager.[5]
-
Quantify the band intensity using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation and Binding Affinity
This protocol outlines the steps for using SPR to measure the binding kinetics of a PROTAC to its target protein and E3 ligase, and to assess the formation and stability of the ternary complex.[7]
1. Surface Preparation:
-
Immobilize the E3 ligase (e.g., biotinylated VHL) onto a streptavidin-coated sensor chip.[7] A control surface without the protein should be used for reference subtraction.
2. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics (association and dissociation rates).[7]
-
Similarly, immobilize the target protein and inject the PROTAC to determine the binding affinity to the target.
3. Ternary Complex Analysis:
-
To measure the kinetics of the ternary complex, inject a series of concentrations of the PROTAC pre-incubated with a near-saturating concentration of the target protein over the immobilized E3 ligase surface.[7]
-
The difference in binding response and kinetics compared to the binary interaction of the PROTAC alone indicates the formation and stability of the ternary complex.
4. Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[8]
-
The cooperativity of ternary complex formation can be calculated from the binding affinities of the binary and ternary complexes.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of PROTAC treatment on cell viability and to calculate the IC50 value.[9]
1. Cell Plating and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a desired density and allow them to attach overnight.[10]
-
Treat the cells with a serial dilution of the PROTAC compound for a specified period (e.g., 72 hours). Include a vehicle control.[10]
2. Reagent Preparation and Assay Procedure:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[10]
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
3. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing PROTAC Mechanisms and Workflows
Signaling Pathway of PROTAC Action
Caption: Mechanism of Action for a PROTAC, leading to the degradation of a target protein.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the comparative evaluation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad.com [bio-rad.com]
- 6. ptglab.com [ptglab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. youtube.com [youtube.com]
Safety Operating Guide
A Guide to the Safe Disposal of Mal-PEG4-Lys(TFA)-NH-m-PEG24
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Mal-PEG4-Lys(TFA)-NH-m-PEG24, a PEG-based PROTAC linker. Adherence to these guidelines is essential to ensure compliance with safety regulations and to minimize environmental impact.
I. Chemical and Hazard Profile
This compound is a complex molecule comprised of a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) linker, and a lysine (B10760008) residue with a trifluoroacetic acid (TFA) salt. While polyethylene glycol itself is generally considered non-hazardous and biodegradable, the presence of the TFA salt and the reactive maleimide group necessitates that this compound be treated as hazardous chemical waste.[1] Trifluoroacetic acid is corrosive and requires specific handling and disposal protocols to avoid harm to personnel and the environment.[2][3]
| Component | Hazard Classification | Key Disposal Consideration |
| Trifluoroacetic Acid (TFA) Salt | Corrosive, Irritant | Do not dispose down the drain.[2] Segregate from bases and oxidizers.[2] |
| Maleimide Group | Reactive | Treat as hazardous chemical waste. |
| Polyethylene Glycol (PEG) | Non-hazardous, Biodegradable | Avoid release into wastewater systems.[1] |
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
III. Disposal Procedure for Unused or Waste Product
Unused or waste this compound, whether in solid form or in solution, must be disposed of as hazardous chemical waste.
Step 1: Waste Collection
-
Collect the waste material in a designated, leak-proof, and chemically compatible container.[4] The original container is often a suitable option.[5]
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".
Step 2: Waste Segregation
-
Store the hazardous waste container in a designated and well-ventilated secondary containment area.[6]
-
Crucially, segregate this waste from incompatible materials, particularly bases and strong oxidizing agents, to prevent dangerous chemical reactions.[2][7]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[1][6]
-
Do not attempt to neutralize the waste unless it is a specifically approved and documented laboratory procedure.
Important Note: Under no circumstances should this compound or its solutions be poured down the sink or disposed of in regular trash.[7][8]
IV. Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.
-
Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag or container.
-
Manage this solid hazardous waste according to the same procedures outlined for the chemical itself.
V. Spill Management and Disposal
In the event of a spill, the cleanup materials must also be treated as hazardous waste.[8]
Step 1: Contain the Spill
-
Use an appropriate absorbent material, such as a chemical spill kit, to contain the spill.
Step 2: Collect Cleanup Debris
-
Carefully collect the absorbent material and any other contaminated items.
Step 3: Dispose of as Hazardous Waste
-
Place all cleanup debris into a sealed, labeled hazardous waste container and arrange for professional disposal.
VI. Empty Container Disposal
Empty containers of this compound must be handled with care.
-
If the container held a significant amount of the substance, it should be treated as hazardous waste.
-
For containers with minimal residue, follow your institution's guidelines. This may involve triple-rinsing the container with a suitable solvent.[9] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste.[9] After thorough cleaning, the defaced container may be disposed of as non-hazardous waste.[9]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. amherst.edu [amherst.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Mal-PEG4-Lys(TFA)-NH-m-PEG24
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling Mal-PEG4-Lys(TFA)-NH-m-PEG24, a PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of PROTACs.[1][2][3][4] Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the safety protocols for its constituent chemical groups: maleimides, polyethylene (B3416737) glycol (PEG), and trifluoroacetic acid (TFA) salts.
Personal Protective Equipment (PPE)
A multi-faceted approach to safety, incorporating engineering controls, personal protective equipment, and stringent operational procedures, is essential.[5] The primary routes of potential exposure are inhalation, skin contact, and eye contact.[5] Therefore, appropriate PPE is mandatory.
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact.[5] Always inspect gloves for tears and degradation before use.[6] |
| Eyes | Safety goggles | Tight-sealing safety goggles are necessary to protect against splashes and fine dust.[5] |
| Face | Face shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashing.[5][6][7] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn to protect skin and clothing from contamination.[5][7] |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator may be required when working with the solid compound outside of a certified chemical fume hood, especially if dust can be generated.[6] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following steps is critical for the safe handling of this compound.[7]
-
Preparation :
-
Ensure the work area is clean and uncluttered.[7]
-
Verify that a safety shower and an eye wash station are accessible and operational.[7]
-
All handling of the solid compound and initial solution preparation must be conducted in a certified chemical fume hood to avoid the creation of dust.[6][7]
-
Ensure adequate general laboratory ventilation.[6]
-
-
Handling the Compound :
-
Storage :
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[7]
-
Waste Segregation :
-
Disposal :
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with plenty of water.[7] If skin irritation occurs, seek medical attention.[7] Remove contaminated clothing and wash it before reuse.[7][10]
-
Eye Contact : Rinse cautiously with water for several minutes.[8] If wearing contact lenses, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[10] If symptoms persist, seek medical attention.
-
Ingestion : Rinse the mouth with water.[11] Do NOT induce vomiting.[10] Seek immediate medical attention.
Below is a logical workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. youtube.com [youtube.com]
- 10. echemi.com [echemi.com]
- 11. nanocs.net [nanocs.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
